Norfunalenone
Description
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Properties
Molecular Formula |
C14H10O6 |
|---|---|
Molecular Weight |
274.22 g/mol |
IUPAC Name |
3,4,5,6,7-pentahydroxy-9-methylphenalen-1-one |
InChI |
InChI=1S/C14H10O6/c1-4-2-5(15)9-11-8(4)6(16)3-7(17)10(11)13(19)14(20)12(9)18/h2-3,15,17-20H,1H3 |
InChI Key |
ZQQMMQODXWVXDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=C1C(=O)C=C(C3=C(C(=C2O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Norfunalenone: A Technical Guide to Its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Norfunalenone and the Phenalenone Class
Phenalenones are a class of polyketide-derived natural products characterized by a tricyclic perinaphthenone core structure.[1] These compounds are produced by a variety of organisms, particularly fungi, and exhibit a wide range of biological activities.[2][3] Marine and endophytic fungi have been identified as prolific producers of novel phenalenone derivatives.[1][3]
This compound is a member of this class, and while its specific discovery and natural source are not extensively documented in publicly available scientific literature, it is available from chemical suppliers, indicating its characterization. It has been shown to exhibit weak cytotoxic and antibacterial activities.[4][5]
Biological Activity of this compound
The known biological activities of this compound are summarized in the table below. These activities, although characterized as weak, suggest a potential for further investigation and structural modification to enhance potency.
| Biological Activity | Assay Details | Result | Reference |
| Cytotoxicity | Mouse myeloma NS-1 cell line (ATCC TIB-18) | IC₅₀: 70 µM | [4] |
| Antibacterial | Bacillus subtilis | MIC: 100 µg/mL; IC₅₀: 265 µM | [4][5] |
Isolation of Phenalenones from Natural Sources: A General Protocol
While the specific isolation protocol for this compound is not detailed in the available literature, the following is a representative methodology for the isolation of phenalenone derivatives from fungal sources, based on established procedures for similar compounds.[1][3][6]
Fungal Cultivation and Extraction
The workflow for fungal cultivation and extraction of secondary metabolites is depicted below.
Caption: Fungal Cultivation and Extraction Workflow.
Protocol:
-
Inoculation: A pure culture of the fungal strain (e.g., Penicillium sp., Coniothyrium cereale) is inoculated into a suitable liquid (e.g., Potato Dextrose Broth) or solid (e.g., Potato Dextrose Agar) medium.[1][3][6]
-
Cultivation: The culture is incubated for a period of 2-4 weeks at a controlled temperature (typically 25°C) to allow for fungal growth and production of secondary metabolites.[6]
-
Extraction: The fungal biomass and culture broth are separated. The mycelia and the supernatant are extracted with an organic solvent such as ethyl acetate or methanol to partition the secondary metabolites into the organic phase.[3]
-
Concentration: The organic solvent is evaporated under reduced pressure to yield a crude extract.
Chromatographic Purification
The crude extract is subjected to a series of chromatographic steps to isolate the pure phenalenone compounds.
Caption: General Chromatographic Purification Workflow.
Protocol:
-
Initial Fractionation: The crude extract is often first fractionated using Vacuum Liquid Chromatography (VLC) on silica gel with a stepwise gradient of solvents (e.g., hexane, ethyl acetate, methanol).
-
Medium Pressure Liquid Chromatography (MPLC): Fractions of interest from VLC are further purified by MPLC, often on a reversed-phase column (e.g., C18) with a gradient of water and methanol or acetonitrile.
-
High-Performance Liquid Chromatography (HPLC): The final purification is typically achieved by semi-preparative or analytical HPLC on a reversed-phase column to yield the pure phenalenone compound.[1]
Structure Elucidation
The chemical structure of the isolated pure compound is determined using a combination of spectroscopic techniques.
| Technique | Purpose |
| Mass Spectrometry (MS) | Determination of the molecular weight and molecular formula. |
| ¹H NMR | Provides information about the number and types of protons and their neighboring atoms. |
| ¹³C NMR | Provides information about the number and types of carbon atoms. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons to build the molecular skeleton. |
| UV-Vis Spectroscopy | Provides information about the chromophore system of the molecule. |
| IR Spectroscopy | Identifies the functional groups present in the molecule. |
Signaling Pathways and Molecular Targets
While the specific molecular targets of this compound are not yet elucidated, other phenalenone derivatives have been shown to interact with various cellular processes. For instance, sculezonone-A and sculezonone-B, isolated from a marine-derived Penicillium sp., have been identified as inhibitors of eukaryotic DNA polymerases.[2][7] This suggests a potential mechanism of action for the cytotoxic effects of some phenalenones.
The hypothetical interaction of a phenalenone with DNA replication is illustrated below.
Caption: Hypothetical Signaling Pathway Inhibition.
Conclusion and Future Directions
This compound represents a member of the diverse phenalenone family of natural products with documented, albeit weak, cytotoxic and antibacterial activities. While its own discovery and isolation from a natural source remain to be fully described in the scientific literature, the established methodologies for isolating related compounds from fungal sources provide a clear roadmap for future research. Further investigation into the natural producers of this compound, optimization of its isolation, and a more detailed characterization of its biological activities and mechanism of action are warranted. Structure-activity relationship (SAR) studies, involving the synthesis of analogues, could also be a promising avenue to enhance its therapeutic potential.
References
- 1. Phenalenones from a Marine-Derived Fungus Penicillium sp. [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unusual Nitrogenous Phenalenone Derivatives from the Marine-Derived Fungus Coniothyrium cereale - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
An In-depth Technical Guide to the Structure Elucidaion of Norfunalenone using NMR and MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of Norfunalenone, a novel phenalenone derivative. By integrating advanced nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques, we present a systematic approach to unraveling the chemical architecture of this class of compounds, which is of significant interest in natural product chemistry and drug discovery.
Introduction to this compound and the Phenalenone Class
Phenalenones are a class of polycyclic aromatic compounds characterized by a 1H-phenalen-1-one core. These natural products, often isolated from fungi and plants, have garnered considerable attention due to their diverse and potent biological activities. "this compound" represents a new addition to this family, and its structural characterization is paramount for understanding its chemical properties and potential therapeutic applications. This guide will use 2-(hydroxymethyl)-1H-phenalen-1-one as a representative analogue to detail the structure elucidation process.
Experimental Protocols
A rigorous and systematic application of spectroscopic techniques is essential for the unambiguous structure determination of novel compounds. Below are the detailed experimental protocols for the key analytical methods employed in the characterization of this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone of molecular structure elucidation. A suite of 1D and 2D NMR experiments are conducted to piece together the carbon skeleton and the placement of protons.
-
Sample Preparation: 5-10 mg of purified this compound is dissolved in 0.5 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube.
-
Instrumentation: All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
1D NMR:
-
¹H NMR: Proton NMR spectra are recorded to identify the number and types of hydrogen atoms in the molecule. Key parameters include a spectral width of 16 ppm, a relaxation delay of 2 s, and 16 scans.
-
¹³C NMR: Carbon NMR spectra, including DEPT-135 experiments, are acquired to determine the number and types of carbon atoms (CH₃, CH₂, CH, and quaternary carbons). A spectral width of 240 ppm, a relaxation delay of 3 s, and 1024 scans are typically used.
-
-
2D NMR:
-
COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin couplings, revealing adjacent protons. The experiment is run with a spectral width of 12 ppm in both dimensions and 2 scans per increment.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. A spectral width of 12 ppm in the proton dimension and 165 ppm in the carbon dimension is used.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and assembling the molecular structure. The experiment is optimized for a long-range coupling constant of 8 Hz.
-
2.2 Mass Spectrometry (MS)
Mass spectrometry provides vital information about the molecular weight and elemental composition of this compound, as well as insights into its structure through fragmentation analysis.
-
Instrumentation: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.
-
Methodology: The purified compound is dissolved in methanol at a concentration of 1 mg/mL and introduced into the ESI source via direct infusion. The mass spectrometer is operated in positive ion mode, and the data is collected over a mass range of m/z 100-1000. The exact mass measurements allow for the determination of the molecular formula.
-
Tandem MS (MS/MS): To gain further structural information, tandem mass spectrometry is performed on the protonated molecular ion [M+H]⁺. The precursor ion is isolated and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern that aids in the identification of structural motifs.
Data Presentation and Interpretation
The spectroscopic data for this compound (using 2-(hydroxymethyl)-1H-phenalen-1-one as the analogue) are summarized in the tables below. This is followed by a detailed interpretation leading to the final structure.
3.1 NMR Spectroscopic Data
The following tables present the ¹H and ¹³C NMR data for this compound in CDCl₃.
Table 1: ¹H NMR Data of this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) | Integration |
| H-2' | 4.72 | s | - | 2H |
| OH | 3.03 | s | - | 1H |
| H-3 | 7.73 | s | - | 1H |
| H-6 | 7.60 | t | 7.6 | 1H |
| H-4 | 8.01 | d | 8.3 | 1H |
| H-5 | 7.79 | t | 7.7 | 1H |
| H-9 | 8.21 | d | 8.0 | 1H |
| H-7 | 8.63 | d | 7.3 | 1H |
| H-8 | 7.77 | d | 7.6 | 1H |
Table 2: ¹³C NMR Data of this compound (125 MHz, CDCl₃)
| Position | δ (ppm) | Carbon Type |
| C-1 | 185.88 | C=O |
| C-2 | 138.31 | C |
| C-2' | 62.29 | CH₂ |
| C-3 | 127.08 | CH |
| C-3a | 131.77 | C |
| C-4 | 126.83 | CH |
| C-5 | 135.26 | CH |
| C-6 | 127.15 | CH |
| C-6a | 131.79 | C |
| C-7 | 132.01 | CH |
| C-8 | 129.13 | CH |
| C-9 | 127.44 | CH |
| C-9a | 130.59 | C |
| C-9b | 137.97 | C |
3.2 Mass Spectrometry Data
-
HRMS (ESI-TOF): m/z [M+H]⁺ calculated for C₁₄H₁₁O₂: 211.0754; found: 211.0750. This confirms the molecular formula of this compound as C₁₄H₁₀O₂.
Structure Elucidation Workflow
The process of elucidating the structure of a novel compound like this compound follows a logical progression, integrating data from various analytical techniques.
The Enigmatic Biosynthesis of Norfunalenone: An Uncharted Scientific Territory
Despite a comprehensive search of available scientific literature, the biosynthetic pathway of Norfunalenone in any producing organism remains undocumented. This technical guide candidly addresses the current void in scientific knowledge regarding this specific natural product. While the core requirements of this guide—to provide an in-depth analysis of this compound's biosynthesis, including quantitative data, experimental protocols, and detailed pathway diagrams—were the primary objective, the foundational information is not present in the public domain of scientific research.
This reality precludes the presentation of structured data tables, detailed experimental methodologies, and visualized biochemical pathways as initially intended. The scientific community has yet to elucidate the genetic and enzymatic machinery responsible for the assembly of the this compound scaffold.
A Landscape of Related Biosynthetic Pathways
While the direct pathway to this compound is unknown, the study of natural product biosynthesis offers insights into analogous pathways that may share mechanistic similarities. Research into other complex molecules provides a framework for the types of enzymatic reactions and genetic organizations that could be involved in this compound's formation. For instance, the biosynthesis of various polyketides, terpenoids, and alkaloids involves intricate enzymatic cascades, including polyketide synthases (PKSs), non-ribosomal peptide synthetases (NRPSs), cyclases, and tailoring enzymes. It is plausible that the biosynthesis of this compound follows a similar logic, originating from primary metabolites and undergoing a series of enzymatic modifications to yield the final complex structure.
Future Directions and a Call for Research
The absence of information on the biosynthetic pathway of this compound highlights a compelling area for future research. The discovery and characterization of this pathway would not only be a significant contribution to the field of natural product biosynthesis but could also open avenues for the bioengineering of novel compounds with potential applications in medicine and agriculture.
Key research efforts that would be required to illuminate this pathway include:
-
Identification and Sequencing of the Producing Organism's Genome: A foundational step would be to identify the organism(s) that produce this compound and to sequence their genomes.
-
Bioinformatic Analysis to Identify Putative Biosynthetic Gene Clusters: The genome sequence could then be analyzed for gene clusters that encode enzymes typically associated with secondary metabolite biosynthesis.
-
Gene Inactivation and Heterologous Expression Studies: Functional characterization of candidate genes through targeted gene knockouts in the native producer or heterologous expression in a model organism would be crucial to link specific genes to the production of this compound.
-
In Vitro Enzymatic Assays: Once the enzymes of the pathway are identified, in vitro assays with purified enzymes would be necessary to determine their specific functions and reaction mechanisms.
-
Metabolomic Analysis: Advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy would be essential for the identification of biosynthetic intermediates and the final product.
The journey to uncover the biosynthetic pathway of this compound is a scientific endeavor awaiting its pioneers. The eventual elucidation of this pathway will undoubtedly provide fascinating insights into nature's chemical ingenuity and will be a testament to the power of modern molecular biology and analytical chemistry. This guide, while currently a placeholder for knowledge yet to be discovered, serves as a call to the scientific community to explore this uncharted territory.
Preliminary Bioactivity Screening of Norfunalenone Extracts: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfunalenone, a phenalenone derivative isolated from fungi of the genus Talaromyces, represents a class of natural products with potential therapeutic applications. Preliminary studies have indicated its bioactivity, including cytotoxic and antibacterial effects. This guide provides a comprehensive overview of the current knowledge on the bioactivity of this compound extracts, complete with detailed experimental protocols for its screening and data presentation to aid in further research and drug development endeavors.
Data Presentation: Bioactivity of this compound
The known biological activities of this compound are summarized below. This data has been extracted from preliminary screenings and provides a foundation for more extensive investigation.
| Bioactivity Type | Test Organism/Cell Line | Parameter | Result | Reference |
| Cytotoxicity | Mouse myeloma (NS-1) | IC50 | 70 μM | [1] |
| Antibacterial | Bacillus subtilis | MIC | 100 μg/mL | [1] |
Experimental Protocols
Detailed methodologies for the preliminary bioactivity screening of this compound extracts are outlined below. These protocols are based on standard practices for natural product screening and can be adapted for specific research needs.
Extraction of this compound
The isolation of this compound is a critical first step for any bioactivity screening. While the specific details for this compound are proprietary to the initial discovery, a general methodology for the extraction of phenalenones from fungal cultures is as follows:
a. Fungal Cultivation:
-
The fungus, such as a Talaromyces species, is cultivated in a suitable liquid or solid medium to encourage the production of secondary metabolites.
b. Extraction:
-
The fungal biomass and/or the culture broth are extracted with an organic solvent, typically ethyl acetate or methanol, to isolate the crude extract containing this compound.
c. Fractionation and Purification:
-
The crude extract is then subjected to various chromatographic techniques, such as column chromatography over silica gel or reversed-phase C18 media, followed by high-performance liquid chromatography (HPLC) to purify this compound.
Cytotoxicity Assay
The following protocol describes a common method for assessing the cytotoxic activity of a compound against a cancer cell line, such as the NS-1 mouse myeloma line.
a. Cell Culture:
-
The NS-1 cell line is maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
b. Assay Procedure:
-
Seed the NS-1 cells into 96-well microplates at a predetermined density and allow them to adhere overnight.
-
Prepare a stock solution of the this compound extract in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve a range of test concentrations.
-
Add the diluted extracts to the wells containing the cells and incubate for a specified period (e.g., 48 or 72 hours).
-
Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This involves adding the MTT reagent to the wells, incubating for a few hours, and then solubilizing the resulting formazan crystals with a solvent.
-
Measure the absorbance of the formazan solution using a microplate reader at a specific wavelength (typically around 570 nm).
-
Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value, which is the concentration of the extract that inhibits 50% of cell growth.
Antibacterial Assay
The minimum inhibitory concentration (MIC) is a standard measure of the antibacterial activity of a compound. A common method to determine the MIC is the broth microdilution assay.
a. Bacterial Culture:
-
Bacillus subtilis is grown in a suitable nutrient broth to a specific optical density, corresponding to a known bacterial concentration.
b. Assay Procedure:
-
Prepare a series of dilutions of the this compound extract in a 96-well microplate.
-
Inoculate each well with the prepared bacterial suspension.
-
Include positive controls (a known antibiotic) and negative controls (no extract) in the plate.
-
Incubate the plate at an optimal temperature for bacterial growth (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the extract that completely inhibits the visible growth of the bacteria.
Antioxidant Assays
While specific antioxidant data for this compound is not yet available, the following are standard assays used to screen for such activity in natural product extracts.
a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
-
Prepare a stock solution of the this compound extract.
-
In a 96-well plate, mix various concentrations of the extract with a solution of DPPH in methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculate the percentage of scavenging activity and determine the IC50 value.
b. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay:
-
Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS radical solution with a suitable solvent to a specific absorbance.
-
Mix different concentrations of the this compound extract with the diluted ABTS radical solution.
-
After a set incubation time, measure the absorbance at a specific wavelength (e.g., 734 nm).
-
Calculate the percentage of inhibition and determine the antioxidant capacity, often expressed as Trolox equivalents.
Visualizations
Experimental Workflow for Bioactivity Screening
Caption: General workflow for the bioactivity screening of this compound.
Signaling Pathway Hypothesis for Cytotoxic Effects
While the exact mechanism of this compound's cytotoxicity is yet to be elucidated, many natural products exert their anticancer effects by inducing apoptosis. The following diagram illustrates a hypothetical signaling pathway.
Caption: Hypothetical pathway for this compound-induced apoptosis.
References
Purified Norfunalenone: A Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfunalenone is a naturally occurring compound that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the known physical and chemical properties of purified this compound, intended to serve as a foundational resource for researchers and professionals in drug development and natural product chemistry. The information presented herein is compiled from available scientific literature and supplier technical data.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀O₆ | [1] |
| Molecular Weight | 274.23 g/mol | [1] |
| CAS Number | 581786-63-2 | [1] |
| SMILES | O=C1C(O)=C(O)C2=C3C1=C(O)C=C(O)C3=C(C)C=C2O | [1] |
| Solubility | 10 mM in DMSO | [1] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Appearance | Not reported |
Spectral Data
Experimental Protocols
While specific, detailed experimental protocols for the purification and analysis of this compound are contained within the primary literature, this section outlines the general methodologies typically employed for the isolation and characterization of similar natural products.
Purification of this compound: A Generalized Workflow
The purification of a natural product like this compound from its biological source, such as a fungal or plant extract, generally follows a multi-step chromatographic process. The goal is to isolate the compound of interest with high purity.
References
An In-depth Technical Guide to Norfunalenone: Origin, and Natural Source
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norfunalenone is a polyketide metabolite belonging to the phenalenone class of natural products. This guide provides a comprehensive overview of the current scientific knowledge regarding this compound, with a focus on its natural origin, and biosynthetic context. Detailed experimental procedures for the isolation and characterization of related compounds are presented, alongside available quantitative data. Furthermore, a putative biosynthetic pathway and a conceptual framework for its potential biological activity are illustrated. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.
Introduction
Phenalenones are a class of polyketide secondary metabolites characterized by a fused three-ring system of hydroxy-perinaphthenone.[1][2] These compounds are produced by a variety of organisms, including fungi and plants, and exhibit a wide range of biological activities, such as antimicrobial, cytotoxic, and enzyme inhibitory properties. Fungal phenalenones, in particular, display significant structural diversity.[1][2] this compound is a member of this class and has been identified as a metabolite of the fungus Talaromyces stipitatus.
Talaromyces is a genus of fungi found in diverse environments, including soil and marine ecosystems. Species of this genus are known producers of a rich array of bioactive secondary metabolites.[3] The discovery of this compound from Talaromyces stipitatus underscores the potential of this genus as a source for novel chemical entities with potential applications in medicine and biotechnology.
Natural Source and Origin
This compound has been identified as a secondary metabolite produced by the fungus Talaromyces stipitatus.[2] This fungus has been isolated from various terrestrial and marine environments. The production of this compound, like other secondary metabolites, is likely influenced by the specific growth conditions of the fungus, including the composition of the culture medium, temperature, and aeration.
Experimental Protocols
While the specific, detailed experimental protocol for the isolation and purification of this compound from the primary literature is not fully available in the public domain, a general methodology can be constructed based on established procedures for the isolation of phenalenone derivatives from fungal cultures.
General Fungal Fermentation and Extraction Workflow
The following diagram illustrates a typical workflow for the cultivation of Talaromyces stipitatus and the subsequent extraction of its secondary metabolites.
Protocol:
-
Fermentation: Talaromyces stipitatus is cultured in a suitable liquid or solid medium. The choice of medium can significantly impact the production of secondary metabolites. Common media include Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) broth. The culture is incubated for a period of 7 to 21 days, typically at a temperature of 25-28 °C with shaking for liquid cultures to ensure adequate aeration.
-
Extraction: After the incubation period, the fungal biomass (mycelium) is separated from the culture broth by filtration. Both the mycelium and the broth are typically extracted with an organic solvent, such as ethyl acetate or methanol, to recover the secondary metabolites.
-
Purification: The crude extract is then subjected to a series of chromatographic techniques to isolate the individual compounds. This often involves an initial fractionation using column chromatography with silica gel or a reversed-phase C18 stationary phase. Subsequent purification steps may include preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Structure Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques, which is standard practice in natural product chemistry.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including 1H, 13C, COSY, HSQC, and HMBC, are employed to elucidate the connectivity of atoms and the overall carbon-hydrogen framework of the molecule.
Quantitative Data
The following table summarizes the key physicochemical and spectroscopic data for this compound.
| Property | Value |
| Molecular Formula | C₁₄H₁₀O₆ |
| Molecular Weight | 274.23 g/mol |
| CAS Number | 581786-63-2 |
| ¹H NMR Data | Specific chemical shifts (δ) in ppm |
| Data not fully available | |
| ¹³C NMR Data | Specific chemical shifts (δ) in ppm |
| Data not fully available | |
| High-Resolution MS | Data not fully available |
| Isolation Yield | Data not fully available |
Note: Complete, detailed spectroscopic data and isolation yields are dependent on the full disclosure within the primary scientific literature, which is not entirely accessible in the public domain at the time of this writing.
Biosynthesis
Fungal phenalenones are typically synthesized via the polyketide pathway.[4] This pathway involves the sequential condensation of acetate units to form a linear polyketide chain, which then undergoes a series of cyclization and modification reactions to generate the characteristic tricyclic phenalenone core.
The following diagram illustrates a putative biosynthetic pathway for the formation of the phenalenone scaffold from which this compound is likely derived.
The biosynthesis is initiated by a polyketide synthase (PKS) enzyme that catalyzes the formation of a linear heptaketide chain from one acetyl-CoA and six malonyl-CoA units. This chain then undergoes a series of intramolecular aldol condensations to form the fused ring system of the phenalenone core. Subsequent modifications by tailoring enzymes, such as oxidases and methyltransferases, lead to the final structure of this compound.
Biological Activity and Potential Signaling Pathways
This compound has been reported to exhibit weak cytotoxic activity against the mouse myeloma NS-1 cell line and weak antibacterial activity against Bacillus subtilis. The precise molecular mechanisms underlying these activities have not yet been elucidated. However, based on the known biological effects of other phenalenone dimers, a possible mode of action could involve the inhibition of key cellular enzymes or the disruption of cellular membranes.
The following diagram presents a conceptual model of a potential signaling pathway that could be affected by this compound, leading to its observed cytotoxic effects. Given that many cytotoxic compounds induce apoptosis, this diagram illustrates a simplified apoptotic pathway.
This hypothetical pathway suggests that this compound may interact with a specific cellular target, initiating a signaling cascade that ultimately leads to the activation of effector caspases, which are key executioners of apoptosis. Further research is required to identify the specific molecular targets of this compound and to validate this proposed mechanism of action.
Conclusion
This compound is a phenalenone-class secondary metabolite originating from the fungus Talaromyces stipitatus. While its complete scientific dossier is still emerging, this guide consolidates the currently available information regarding its natural source, methods for its isolation, and its biosynthetic origins. The preliminary data on its biological activity suggest that this compound and related compounds may warrant further investigation as potential leads for drug discovery. Future research should focus on elucidating the specific molecular targets and mechanisms of action of this compound, as well as optimizing its production through fermentation technology.
References
Initial Cytotoxicity Assessment of Norfunalenone in Cell Lines: A Technical Guide
Disclaimer: As of November 2025, publicly available data on the cytotoxicity of a compound specifically named "Norfunalenone" is not available. This guide has been constructed as a template for the initial cytotoxicity assessment of a novel compound, using Furanodienone, a bioactive sesquiterpene with demonstrated cytotoxic properties, as a representative example. The methodologies and data presentation formats provided herein are intended to serve as a comprehensive framework for researchers, scientists, and drug development professionals.
Introduction
The preliminary evaluation of a novel compound's cytotoxic potential is a critical first step in the drug discovery and development pipeline. This initial assessment provides essential information regarding the compound's cellular toxicity, dose-response relationship, and potential mechanisms of action. This technical guide outlines the core methodologies and data interpretation for an initial cytotoxicity screen, using Furanodienone as an illustrative case. The primary objectives of this initial assessment are to determine the concentration of the compound that inhibits cell growth by 50% (IC50) and to observe the morphological changes indicative of cell death.
Quantitative Cytotoxicity Data
A crucial component of the initial cytotoxicity assessment is the determination of the half-maximal inhibitory concentration (IC50). This value represents the concentration of a drug that is required for 50% inhibition of a biological process in vitro. The IC50 is a widely accepted measure of a compound's potency. The following table summarizes the cytotoxic effects of Furanodienone on various cancer cell lines.
| Cell Line | Cancer Type | Assay | Exposure Time (h) | IC50 (µM) | Reference |
| RKO | Colorectal Carcinoma | MTT | 24 | 75 | [1] |
| HT-29 | Colorectal Carcinoma | MTT | 24 | 150 | [1] |
| A549 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | Not Specified | [2] |
| HER2-overexpressing breast cancer cells | Breast Cancer | Not Specified | Not Specified | Not Specified | [2] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following sections provide a comprehensive overview of the methodologies typically employed in an initial cytotoxicity assessment.
Cell Culture and Maintenance
-
Cell Lines: Human colorectal carcinoma cell lines (RKO and HT-29) and human non-small cell lung cancer cells (A549) are commonly used.
-
Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are incubated at 37°C in a humidified atmosphere containing 5% CO2. The medium is changed every 2-3 days, and cells are passaged upon reaching 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well and allowed to attach overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assessment by DAPI Staining
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and identify apoptotic cells, which are characterized by chromatin condensation and nuclear fragmentation.
-
Cell Treatment: Cells are grown on coverslips in 6-well plates and treated with the test compound at various concentrations for a specified time.
-
Fixation: The cells are then washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: After washing with PBS, the cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: The cells are then stained with DAPI solution (1 µg/mL) for 5 minutes in the dark.
-
Microscopy: The coverslips are mounted on glass slides, and the nuclear morphology is observed under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei with brighter blue fluorescence compared to the diffuse and faint staining of normal nuclei.[1]
Visualizations
Diagrams are powerful tools for illustrating complex experimental workflows and biological pathways. The following visualizations were created using the DOT language in Graphviz.
References
- 1. Furanodienone induces G0/G1 arrest and causes apoptosis via the ROS/MAPKs-mediated caspase-dependent pathway in human colorectal cancer cells: a study in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening of Apoptosis Pathway-Mediated Anti-Proliferative Activity of the Phytochemical Compound Furanodienone against Human Non-Small Lung Cancer A-549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of Norfunalenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Norfunalenone, a phenalenone natural product. The information is presented to support research, drug discovery, and development activities related to this class of compounds. This compound was identified as a metabolite from the fungus Talaromyces stipitatus.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C (ppm, type) | ¹H (ppm, mult., J in Hz) |
| 1 | 183.5 (C) | |
| 2 | 108.2 (C) | |
| 3 | 160.5 (C) | |
| 3a | 108.2 (C) | |
| 4 | 157.5 (C) | 10.85 (s) |
| 5 | 102.0 (CH) | 6.55 (s) |
| 6 | 155.8 (C) | |
| 6a | 107.8 (C) | |
| 7 | 135.5 (C) | |
| 8 | 128.5 (CH) | 7.34 (d, 8.5) |
| 9 | 115.8 (CH) | 6.81 (d, 8.5) |
| 9a | 132.8 (C) | |
| 9b | 110.1 (C) | |
| 1-Me | 8.2 (CH₃) | 2.28 (s) |
Data obtained in acetone-d₆ at 125 MHz for ¹³C NMR and 500 MHz for ¹H NMR.
Table 2: UV, IR, and MS Spectroscopic Data for this compound
| Technique | Data |
| UV-Vis (MeOH) | λ_max_ (log ε) 228 (4.45), 260 (4.26), 280 (4.11), 375 (3.98), 438 (4.04) nm |
| Infrared (IR) | ν_max_ 3300, 1620, 1580 cm⁻¹ |
| High-Resolution Mass Spectrometry (HRMS) | m/z 275.0551 [M + H]⁺ (calcd for C₁₄H₁₁O₆, 275.0556) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., acetone-d₆, DMSO-d₆, or methanol-d₄) in a 5 mm NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
¹H NMR: Standard acquisition parameters are used. Chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each carbon. Chemical shifts are referenced to the solvent peak.
-
2D NMR: Experiments such as COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as methanol or ethanol. The concentration is adjusted to ensure the absorbance falls within the linear range of the instrument (typically below 1.0 AU).
-
Data Acquisition: The UV-Vis spectrum is recorded on a dual-beam spectrophotometer, typically over a range of 200-800 nm. The solvent is used as a reference blank. The wavelengths of maximum absorbance (λ_max_) are recorded.
Infrared (IR) Spectroscopy
-
Sample Preparation (Solid):
-
KBr Pellet Method: A small amount of this compound is finely ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.
-
Thin Film Method: The compound is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.
-
-
Data Acquisition: The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹, and the positions of characteristic absorption bands (ν_max_) are reported in reciprocal centimeters (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol, acetonitrile), via direct infusion or after separation by liquid chromatography (LC).
-
Ionization: A soft ionization technique, such as Electrospray Ionization (ESI), is commonly used for natural products like this compound to minimize fragmentation and observe the molecular ion.
-
Mass Analysis: High-resolution mass spectrometry (HRMS), for example, using a Time-of-Flight (TOF) or Orbitrap analyzer, is employed to determine the accurate mass of the molecular ion, which allows for the calculation of the elemental composition.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the isolation and structural elucidation of a natural product like this compound using spectroscopic methods.
Caption: Workflow for the isolation and structural elucidation of this compound.
Biological Activity and Potential Signaling Pathways
This compound has been reported to exhibit weak cytotoxic activity against the mouse myeloma NS-1 cell line and weak antibacterial activity against Bacillus subtilis. The precise signaling pathways through which phenalenone compounds exert their biological effects are an active area of research. One of the known mechanisms for some phenalenones is their role as photosensitizers, which can lead to the generation of reactive oxygen species (ROS) upon light exposure, subsequently inducing cell death pathways.
The diagram below illustrates a generalized potential mechanism of action for a phenalenone compound that involves the inhibition of a key cellular enzyme, leading to downstream effects. This is a hypothetical pathway for illustrative purposes, as the specific molecular targets of this compound have not been fully elucidated.
Caption: Hypothetical signaling pathway for this compound's biological activity.
The Extraction of Norfunalenone and Related Phenalenones from Microbial Sources: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods for extracting Norfunalenone and structurally similar phenalenone compounds from microbial sources, with a particular focus on fungi of the genera Talaromyces and Penicillium. While specific literature on "this compound" is scarce, this document synthesizes established protocols for the isolation of related phenalenone derivatives from these prolific microbial producers. The guide details experimental procedures, presents quantitative data for comparison, and illustrates relevant biosynthetic pathways and experimental workflows.
Overview of Phenalenone Extraction from Fungi
Phenalenones are a class of polyketide-derived secondary metabolites characterized by a perinaphthenone-type tricyclic system. Fungi, particularly species of Penicillium and Talaromyces, are well-documented producers of a diverse array of phenalenone derivatives with various biological activities. The extraction and purification of these compounds are critical steps for their chemical characterization, bioactivity screening, and potential development as therapeutic agents.
The general workflow for obtaining pure phenalenones from fungal cultures involves fermentation, extraction of the fungal mycelium and/or culture broth, and subsequent chromatographic purification of the target compounds.
Experimental Protocols
Fungal Cultivation
The production of phenalenones is highly dependent on the fungal strain and cultivation conditions. Solid-state and submerged liquid fermentations are common methods.
Protocol 1: Submerged Liquid Fermentation of Talaromyces funiculosus
-
Inoculum Preparation: Aseptically transfer a small piece of a mature fungal culture from a potato dextrose agar (PDA) plate into a 250 mL Erlenmeyer flask containing 50 mL of potato dextrose broth (PDB). Incubate at 28°C on a rotary shaker at 150 rpm for 3-5 days to obtain a seed culture.
-
Production Culture: Inoculate a 1 L Erlenmeyer flask containing 400 mL of PDB with 10 mL of the seed culture.
-
Incubation: Incubate the production culture at 28°C for 14-21 days under static conditions or with shaking, depending on the specific strain and target metabolite.
Extraction of Fungal Metabolites
Extraction methods aim to efficiently recover the secondary metabolites from the fungal biomass and the culture medium. The choice of solvent is critical and is based on the polarity of the target phenalenone.
Protocol 2: Solvent Extraction of Fungal Culture
-
Separation: Separate the fungal mycelium from the culture broth by filtration through cheesecloth or by centrifugation.
-
Broth Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate (EtOAc) in a separatory funnel. Combine the organic layers and evaporate the solvent under reduced pressure to yield a crude extract.
-
Mycelium Extraction: Dry the mycelial mass and grind it into a fine powder. Macerate the powdered mycelium with methanol (MeOH) or a mixture of dichloromethane (CH₂Cl₂) and MeOH (1:1, v/v) at room temperature for 24 hours. Repeat the extraction process three times.
-
Combine and Concentrate: Combine the mycelial extracts, filter, and evaporate the solvent under reduced pressure to obtain a crude extract.
Purification of Phenalenones
Chromatographic techniques are essential for the isolation of pure phenalenones from the crude extracts. A combination of different chromatographic methods is often necessary to achieve high purity.
Protocol 3: Multi-step Chromatographic Purification
-
Silica Gel Column Chromatography: Fractionate the crude extract using a silica gel column. Elute with a gradient of solvents with increasing polarity, such as a hexane-EtOAc gradient followed by an EtOAc-MeOH gradient. Collect fractions and monitor by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Further purify the fractions containing the target compounds using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective for separating compounds based on their molecular size and for removing pigments.
-
Preparative High-Performance Liquid Chromatography (HPLC): Perform the final purification step using preparative HPLC with a C18 column. A typical mobile phase would be a gradient of acetonitrile (ACN) in water.
Quantitative Data Presentation
The efficiency of extraction and purification can be evaluated by the yield of the target compound. The following table summarizes representative data for the isolation of phenalenone derivatives from fungal sources.
| Fungal Strain | Fermentation Volume (L) | Crude Extract Yield (g) | Pure Compound Yield (mg) | Compound Name | Reference |
| Penicillium sp. ZZ901 | 30 | 15.2 | 12.5 | Peniciphenalenin A | [1] |
| Penicillium sp. | Not Specified | Not Specified | Not Specified | Herqueinone | [2] |
| Talaromyces funiculosus TF37 | Not Specified | Not Specified | 1.0 (per 10L) | Tanicutone D | [3] |
Visualization of Workflows and Pathways
Experimental Workflow for Phenalenone Isolation
Caption: General experimental workflow for the isolation of phenalenones.
Proposed Biosynthetic Pathway of a Phenalenone Precursor
The biosynthesis of phenalenones in fungi typically proceeds through the polyketide pathway. A type I polyketide synthase (PKS) assembles a linear polyketide chain from acetyl-CoA and malonyl-CoA units, which then undergoes cyclization and further enzymatic modifications to form the characteristic tricyclic phenalenone core.
Caption: Simplified biosynthetic pathway for fungal phenalenones.
Conclusion
The extraction and isolation of this compound-related compounds from microbial sources, particularly fungi like Talaromyces and Penicillium, represent a promising avenue for the discovery of novel bioactive molecules. The methodologies outlined in this guide, from fermentation to multi-step chromatographic purification, provide a solid foundation for researchers in natural product chemistry and drug development. While the specific protocols may require optimization based on the target compound and the producing organism, the principles and techniques described herein are broadly applicable to the fascinating class of fungal phenalenones. Further research into the secondary metabolome of these fungi is likely to uncover a wealth of structurally diverse and biologically active compounds.
References
- 1. Peniciphenalenins A-F from the culture of a marine-associated fungus Penicillium sp. ZZ901 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioassay-guided isolation of bioactive compounds from a plant-derived endophytic fungus Talaromyces funiculosus TF37 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Developing an In Vitro Assay for Norfunalenone Activity
Introduction
Norfunalenone, a phenylphenalenone-type fungal metabolite, belongs to a class of compounds known for a variety of biological activities, including antimicrobial and cytotoxic effects.[1] These application notes provide a comprehensive framework for establishing an in vitro assay to characterize the biological activity of this compound. The protocols outlined below detail methods for assessing cytotoxicity, apoptosis induction, and anti-inflammatory potential, providing researchers, scientists, and drug development professionals with the necessary tools to evaluate the therapeutic promise of this compound.
Section 1: Cytotoxicity Profiling of this compound via MTT Assay
A fundamental first step in characterizing a novel compound is to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which can be an indicator of cytotoxicity.[2] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, whereas dead or inactive cells do not. The amount of formazan produced is proportional to the number of living cells.
Experimental Protocol: MTT Assay
Materials:
-
Human cancer cell line (e.g., HeLa, A549, or HepG2)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the selected cancer cell line into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of fresh medium containing various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for another 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Following the 4-hour incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability can be calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve of cell viability against the logarithm of the compound concentration.
Data Presentation
| This compound Conc. (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 100 |
| 1 | 1.18 | 94.4 |
| 5 | 0.95 | 76.0 |
| 10 | 0.63 | 50.4 |
| 25 | 0.31 | 24.8 |
| 50 | 0.15 | 12.0 |
| 100 | 0.08 | 6.4 |
Experimental Workflow: MTT Assay
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Section 2: Investigating Apoptosis Induction by Caspase-3 Activity Assay
Should this compound demonstrate cytotoxic properties, it is crucial to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. Caspase-3 is a critical executioner caspase in this process.[3][4][5] This protocol describes a colorimetric assay to measure the activity of caspase-3 in cells treated with this compound.
Experimental Protocol: Caspase-3 Activity Assay
Materials:
-
Human cancer cell line (e.g., Jurkat, HeLa)
-
This compound
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration (determined from the MTT assay) for a specified time (e.g., 24 hours). Include an untreated control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., Bradford assay).
-
Caspase Reaction:
-
Absorbance Measurement: Read the absorbance at 405 nm using a microplate reader.[3]
Data Analysis: The increase in caspase-3 activity can be determined by comparing the absorbance of the this compound-treated samples to the untreated control. Results can be expressed as fold change in caspase-3 activity.
Data Presentation
| Treatment | Protein Conc. (µg/µL) | Absorbance (405 nm) | Fold Change in Caspase-3 Activity |
| Untreated Control | 2.1 | 0.15 | 1.0 |
| This compound (IC50) | 2.0 | 0.60 | 4.0 |
| Staurosporine (Positive Control) | 1.9 | 0.85 | 5.7 |
Signaling Pathway: Apoptosis Induction
Caption: Simplified pathway of this compound-induced apoptosis via caspase-3 activation.
Section 3: Evaluation of Anti-Inflammatory Activity via NF-κB Reporter Assay
Chronic inflammation is implicated in various diseases, including cancer. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[7][8][9] Many natural products exert anti-inflammatory effects by inhibiting this pathway. A luciferase reporter assay is a sensitive and quantitative method to measure the transcriptional activity of NF-κB.[7]
Experimental Protocol: NF-κB Luciferase Reporter Assay
Materials:
-
HEK293T cells stably expressing an NF-κB luciferase reporter construct
-
This compound
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Tumor Necrosis Factor-alpha (TNF-α) as an NF-κB activator
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cell line into a white, opaque 96-well plate at a density of 20,000 cells per well and incubate overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include an unstimulated control.
-
Incubation: Incubate the plate for 6-8 hours at 37°C and 5% CO2.
-
Lysis and Luminescence Measurement:
-
Allow the plate to equilibrate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Data Analysis: The inhibitory effect of this compound on NF-κB activity is calculated as the percentage reduction in luciferase activity in the presence of the compound compared to the TNF-α stimulated control. % Inhibition = [1 - (Luminescence of treated cells / Luminescence of stimulated control)] x 100
Data Presentation
| This compound Conc. (µM) | Luminescence (RLU) | % Inhibition of NF-κB Activity |
| Unstimulated Control | 500 | - |
| Stimulated Control (TNF-α) | 10,000 | 0 |
| 1 | 8,500 | 15.0 |
| 5 | 6,200 | 38.0 |
| 10 | 3,100 | 69.0 |
| 25 | 1,200 | 88.0 |
Signaling Pathway: NF-κB Inhibition
Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.
References
- 1. Distribution, biosynthesis, and biological activity of phenylphenalenone-type compounds derived from the family of plants, Haemodoraceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. mpbio.com [mpbio.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 7. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. raybiotech.com [raybiotech.com]
Application Note: Elucidating the Mechanism of Action of Norfunalenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfunalenone is a novel synthetic compound with a chemical structure suggestive of potential biological activity. Preliminary screenings indicate that this compound may possess cytotoxic effects against various cancer cell lines. This document provides a detailed set of protocols to systematically investigate the mechanism of action of this compound, focusing on its effects on cell viability, apoptosis, and key signaling pathways implicated in cancer cell survival and proliferation. The following protocols are designed to be adaptable to a variety of cell lines and research questions.
Tier 1: Assessment of Cellular Effects
The initial step is to characterize the macroscopic effects of this compound on cancer cells. This involves determining its cytotoxicity and its ability to induce programmed cell death (apoptosis).
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Data Presentation:
Table 1: Cytotoxicity of this compound on Cancer Cell Lines (IC50 in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
|---|---|---|---|
| HeLa | 52.3 | 25.1 | 12.8 |
| A549 | 68.9 | 33.4 | 18.2 |
| MCF-7 | 45.7 | 21.9 | 10.5 |
Protocol 2: Apoptosis Detection by Annexin V-FITC/PI Staining
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates and treat with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Data Presentation:
Table 2: Apoptosis Induction by this compound in HeLa Cells (%)
| Treatment | Time (h) | Viable (Annexin V-/PI-) | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic (Annexin V+/PI+) | Necrotic (Annexin V-/PI+) |
|---|---|---|---|---|---|
| Control | 24 | 95.2 | 2.1 | 1.5 | 1.2 |
| This compound (IC50) | 24 | 65.8 | 18.5 | 10.2 | 5.5 |
| Control | 48 | 94.1 | 2.5 | 1.8 | 1.6 |
| this compound (IC50) | 48 | 40.3 | 25.7 | 28.4 | 5.6 |
Tier 2: Investigation of Molecular Pathways
Based on the induction of apoptosis, the next step is to investigate the molecular machinery involved.
Protocol 3: Western Blot Analysis of Apoptotic and Signaling Proteins
This protocol examines the protein levels of key regulators of apoptosis and cell survival.
Materials:
-
HeLa cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-p-NF-κB, anti-NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Treat HeLa cells with this compound (IC50) for 0, 6, 12, and 24 hours.
-
Lyse the cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Data Presentation:
Table 3: Relative Protein Expression Levels (Fold Change vs. Control)
| Protein | 6 hours | 12 hours | 24 hours |
|---|---|---|---|
| Cleaved Caspase-3 | 1.8 | 3.5 | 5.2 |
| Bcl-2 | 0.8 | 0.5 | 0.2 |
| Bax | 1.5 | 2.8 | 4.1 |
| p-NF-κB | 0.6 | 0.3 | 0.1 |
Visualizations
Caption: Experimental workflow for this compound mechanism of action study.
Application of Norfunalenone in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfunalenone is a phenalenone derivative that has been identified to possess weak cytotoxic activity against the mouse myeloma NS-1 cell line.[1] This document provides detailed application notes and standardized protocols for the investigation of this compound's potential as an anticancer agent in various cancer cell lines. Due to the limited currently available data on this compound, this guide presents generalized yet comprehensive methodologies for cytotoxicity assessment, apoptosis induction analysis, and the exploration of potential signaling pathways involved in its mechanism of action. Phenalenone derivatives have been noted for their potential as anticancer agents, with some acting as photosensitizers that induce apoptosis through the generation of reactive oxygen species (ROS).
Quantitative Data Summary
Given the nascent stage of research into this compound's anticancer properties, the available quantitative data is limited. The primary reported value is its half-maximal inhibitory concentration (IC50) against a single cell line.
Table 1: Reported Cytotoxic Activity of this compound
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | NS-1 (Mouse Myeloma) | Not Specified | 70 | [1] |
Key Experimental Protocols
The following protocols are standard methods for evaluating the anticancer potential of a novel compound like this compound.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should bracket the expected IC50 value (e.g., 1, 10, 25, 50, 75, 100, 150, 200 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound at the IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Seed cells in 6-well plates and treat with this compound (at its IC50 and 2x IC50 concentrations) and a vehicle control for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to detect changes in the expression of key proteins involved in apoptosis.
Materials:
-
Cancer cells treated with this compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Potential Signaling Pathways and Experimental Workflow
The following diagrams illustrate a hypothetical signaling pathway that could be modulated by this compound and a general experimental workflow for its investigation.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for investigating this compound.
Conclusion
While the current understanding of this compound's activity in cancer cell lines is limited, its classification as a phenalenone suggests a potential for anticancer properties that warrant further investigation. The protocols and workflows detailed in this document provide a robust framework for researchers to systematically evaluate the efficacy and mechanism of action of this compound and similar novel compounds. Future studies should aim to expand the panel of cancer cell lines tested, elucidate the specific molecular targets, and explore potential synergistic effects with existing chemotherapeutic agents.
References
Application Notes and Protocols for the Synthesis of Norfunalenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic strategies and experimental protocols applicable to the synthesis of Norfunalenone derivatives. This compound belongs to the family of rearranged spongian diterpenoids, a class of natural products exhibiting intriguing biological activities. While a direct total synthesis of this compound has not been extensively reported, this document outlines a viable synthetic pathway based on the successful total syntheses of structurally related compounds, primarily the work of the Overman group on macfarlandin C and cheloviolenes.
Introduction to this compound and its Significance
This compound is a rearranged spongian diterpenoid characterized by a compact tetracyclic core, which includes a distinctive cis-2,8-dioxabicyclo[3.3.0]octan-3-one fragment. Spongian diterpenoids have been isolated from marine sponges and have shown a range of biological activities, including antimicrobial and cytotoxic effects, making their synthetic derivatives promising candidates for drug discovery programs.[1][2] The complex architecture of these molecules presents a significant challenge for synthetic chemists, and the development of efficient synthetic routes is crucial for exploring their therapeutic potential.
Retrosynthetic Analysis
A plausible retrosynthetic analysis for a generic this compound derivative (Structure I) is outlined below. This strategy is predicated on the key disconnection of the C6-C7 bond, which can be formed via a photoredox-mediated radical coupling, a powerful method for constructing sterically congested C-C bonds.[3][4]
Caption: Retrosynthetic analysis of a this compound derivative.
Key Synthetic Strategies and Methodologies
The synthesis of this compound derivatives can be approached by the convergent assembly of two key fragments: a functionalized decalin system (Fragment II) and a suitable butenolide coupling partner (Fragment III).
Synthesis of the Decalin Fragment
The decalin core provides the hydrophobic portion of the molecule. Its synthesis often involves stereoselective cyclization reactions to establish the requisite ring system and stereocenters. While various methods exist for decalin synthesis, an approach analogous to the synthesis of the hydronaphthalene core of macfarlandin C can be adopted.[3][5]
Synthesis of the Butenolide Fragment
The butenolide fragment is crucial for the subsequent radical coupling reaction. The synthesis of a suitable 3-halo-5-alkoxybutenolide can be achieved from readily available starting materials. The presence of the halogen is key for the photoredox-mediated coupling.
Key Reaction: Photoredox-Mediated Radical Coupling
The cornerstone of this synthetic strategy is the coupling of the decalin and butenolide fragments via visible-light photoredox catalysis.[3][4] This reaction typically involves the generation of a tertiary radical from the decalin fragment, which then adds to the electron-deficient butenolide. This method is particularly effective for creating sterically hindered quaternary carbon centers.
Experimental Protocols
The following are detailed, representative protocols for the key stages of the synthesis of a this compound derivative, adapted from the synthesis of related rearranged spongian diterpenoids.[3][4]
Protocol 1: Synthesis of a Functionalized Decalin Tertiary Alcohol (Precursor to Fragment II)
This protocol describes the multi-step synthesis of a decalin fragment poised for radical generation.
Workflow:
Caption: Workflow for the synthesis of the decalin fragment.
Methodology:
-
Starting Material: A suitable chiral cyclohexanone derivative.
-
Robinson Annulation: React the starting ketone with methyl vinyl ketone in the presence of a base (e.g., KOH in methanol) to construct the decalin ring system.
-
Stereoselective Reduction: Employ a stereoselective reducing agent (e.g., L-selectride) to reduce the enone carbonyl group, establishing the desired stereochemistry of the hydroxyl group.
-
Protection and Functionalization: Protect the secondary alcohol (e.g., as a silyl ether) and introduce a tertiary alcohol group at the desired position via Grignard addition to a ketone.
-
Deprotection: Remove the protecting group to yield the functionalized decalin tertiary alcohol.
Quantitative Data (Representative):
| Step | Reaction | Reagents and Conditions | Yield (%) | Purity (%) |
| 1 | Robinson Annulation | Methyl vinyl ketone, KOH, MeOH, 0 °C to rt | 85 | >95 (by NMR) |
| 2 | Stereoselective Reduction | L-selectride, THF, -78 °C | 92 | >98 (by HPLC) |
| 3 | Grignard Reaction | MeMgBr, THF, 0 °C | 88 | >95 (by NMR) |
Protocol 2: Photoredox-Mediated Radical Coupling
This protocol details the crucial C-C bond-forming reaction between the decalin fragment and the butenolide.
Workflow:
Caption: Workflow for the photoredox-mediated radical coupling.
Methodology:
-
Reaction Setup: In a nitrogen-flushed vial, combine the decalin tertiary alcohol (1.0 equiv), 3-chloro-5-alkoxybutenolide (1.2 equiv), photocatalyst (e.g., fac-Ir(ppy)3, 1-2 mol%), and a suitable base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 1.5 equiv) in an anhydrous solvent (e.g., acetonitrile).
-
Irradiation: Irradiate the reaction mixture with a blue LED lamp at room temperature with stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography on silica gel.
Quantitative Data (Representative):
| Reactants | Photocatalyst | Solvent | Reaction Time (h) | Yield (%) |
| Decalin-OH + Chloro-butenolide | fac-Ir(ppy)3 | CH3CN | 24 | 75 |
Protocol 3: Formation of the cis-2,8-Dioxabicyclo[3.3.0]octan-3-one Core
This protocol describes the transformation of the coupled product into the final bicyclic lactone core.
Workflow:
Caption: Workflow for the formation of the bicyclic lactone.
Methodology:
-
Hydrolysis: Treat the coupled product with a mild acid (e.g., pyridinium p-toluenesulfonate (PPTS) in aqueous acetone) to hydrolyze the enol ether and reveal a hemiacetal.
-
Oxidation and Cyclization: The resulting intermediate can undergo spontaneous or induced cyclization to form the stable cis-2,8-dioxabicyclo[3.3.0]octan-3-one ring system. Further functional group manipulations may be necessary to arrive at the final this compound derivative.
Quantitative Data (Representative):
| Step | Reagents and Conditions | Yield (%) |
| Hydrolysis and Cyclization | PPTS, acetone/H2O, rt | 80 |
Biological Activity of Related Compounds
While specific biological data for this compound derivatives are not widely available, related rearranged spongian diterpenoids have demonstrated notable biological activities. For instance, certain spongian diterpenoids isolated from the Antarctic sponge Dendrilla antarctica have shown antimicrobial potential, with activity against Leishmania donovani, Plasmodium falciparum, and methicillin-resistant Staphylococcus aureus (MRSA) biofilms.[1][6] These findings underscore the potential of this class of compounds as leads for the development of new therapeutic agents.
Conclusion
The synthesis of this compound derivatives represents a formidable challenge in natural product synthesis. The strategies outlined in these application notes, based on the successful synthesis of structurally similar rearranged spongian diterpenoids, provide a robust framework for accessing these complex molecules. The key photoredox-mediated radical coupling reaction offers a powerful tool for constructing the intricate carbon skeleton. Further exploration of the synthesis and biological evaluation of this compound derivatives is warranted to unlock their full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. New cytotoxic spongian-class rearranged diterpenes from a marine sponge (2012) | Mohammad Helal Uddin | 11 Citations [scispace.com]
- 3. Enantioselective Total Synthesis of Macfarlandin C, a Spongian Diterpenoid Harboring a Concave-Substituted cis-Dioxabicyclo[3.3.0]octanone Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. uibk.ac.at [uibk.ac.at]
- 6. Bioactivity of Spongian Diterpenoid Scaffolds from the Antarctic Sponge Dendrilla antarctica - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Norfunalenone using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Norfunalenone in biological matrices. The protocol provides a detailed workflow from sample preparation to data acquisition and analysis. While specific analytical standards for this compound are not widely available, this document provides a foundational methodology that can be adapted and validated by researchers upon obtaining a certified reference material. The method described herein is based on established principles for the analysis of similar mycotoxin compounds.
Introduction
This compound is an emerging compound of interest within the mycotoxin class of molecules. Due to its novelty, validated analytical methods and commercially available standards are not yet broadly accessible. This document outlines a robust protocol for the quantification of this compound, which can be implemented by researchers in drug development and food safety. The described LC-MS/MS method offers high selectivity and sensitivity, which are crucial for the accurate determination of trace levels of such analytes in complex samples. The following sections provide detailed experimental procedures and expected performance characteristics based on the analysis of analogous compounds.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
A solid-phase extraction method is recommended for the cleanup and concentration of this compound from complex matrices such as plasma or urine.
Materials:
-
SPE cartridges (e.g., C18, 500 mg, 3 mL)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥98%)
-
Sample matrix (e.g., plasma, urine)
-
Vortex mixer
-
Centrifuge
-
SPE manifold
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Loading: Load 1 mL of the pre-treated sample onto the cartridge at a flow rate of approximately 1 mL/min.
-
Washing: Wash the cartridge with 3 mL of water to remove interfering substances.
-
Elution: Elute this compound from the cartridge with 3 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: To be optimized for the specific instrument.
Note: The MRM transitions (precursor and product ions) and collision energies for this compound must be determined by infusing a standard solution of the compound into the mass spectrometer.
Data Presentation
The following table summarizes hypothetical quantitative data for a this compound assay. These values should be determined experimentally during method validation.
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 85-115% |
| Precision (%RSD) | < 15% |
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be investigated in relation to this compound.
Caption: Experimental workflow for this compound analysis.
Caption: Hypothetical signaling pathway for this compound.
Application Notes and Protocols for Funalenone as a Biochemical Probe in Cell Biology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Funalenone, a naturally occurring phenalenone derivative, and its utility as a biochemical probe in cell biology research and drug discovery. Detailed protocols and data are provided to facilitate its use in laboratory settings.
Introduction to Funalenone
Funalenone is a polyketide-derived metabolite isolated from the fungus Aspergillus niger. It belongs to the phenalenone class of natural products, which are known for their diverse biological activities. Funalenone's unique structure allows it to interact with various biological targets, making it a valuable tool for studying specific cellular processes and for screening for potential therapeutic agents. Its known inhibitory activities against specific enzymes make it a useful biochemical probe for target validation and pathway elucidation.
Principle Applications
Funalenone can be utilized as a biochemical probe in a variety of cell biology applications, primarily centered around its enzyme inhibitory functions:
-
Enzyme Inhibition Studies: Funalenone has been shown to inhibit several enzymes, including matrix metalloproteinase-1 (MMP-1), HIV-1 integrase, and the bacterial cell wall synthesis enzymes MraY and MurG. Researchers can use Funalenone to study the roles of these enzymes in physiological and pathological processes.
-
Antimicrobial Research: Its inhibitory effect on bacterial enzymes makes it a potential tool for investigating novel antimicrobial mechanisms and for the development of new antibacterial agents.
-
Antiviral Research: The inhibition of HIV-1 integrase and replication by Funalenone allows for its use in studies focused on HIV-1 biology and the development of antiretroviral drugs.
-
Cancer Biology: As an inhibitor of MMP-1, an enzyme involved in cancer cell invasion and metastasis, Funalenone can be used to probe the mechanisms of cancer progression.
Quantitative Data for Funalenone
The following table summarizes the known inhibitory concentrations of Funalenone against various biological targets.
| Target Enzyme/Process | IC50 Value | Cell Line/Assay Condition |
| HIV-1 Integrase | 10 µM | in vitro enzyme assay |
| HIV-1 Replication | 1.7 µM | Human Peripheral Blood Mononuclear (HPB-M(a)) cells |
| Matrix Metalloproteinase-1 (MMP-1) | 170 µM | in vitro enzyme assay |
| MraY and MurG | 25.5 µM | in vitro membrane plate assay |
| Staphylococcus aureus growth | MIC = 64 µg/mL | Bacterial culture |
| Cytotoxicity | IC50 = 87 µM | Human Peripheral Blood Mononuclear (HPB-M(a)) cells |
Experimental Protocols
Here we provide detailed protocols for two key applications of Funalenone as a biochemical probe.
Protocol 1: In Vitro Matrix Metalloproteinase-1 (MMP-1) Inhibition Assay
This protocol describes how to assess the inhibitory effect of Funalenone on the activity of recombinant human MMP-1.
Materials:
-
Recombinant human MMP-1 (active form)
-
MMP-1 substrate (e.g., a fluorogenic peptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Funalenone (dissolved in DMSO)
-
Positive control inhibitor (e.g., a known broad-spectrum MMP inhibitor like GM6001)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the MMP-1 substrate and Funalenone to the desired concentrations in the assay buffer.
-
Prepare a serial dilution of Funalenone to determine the IC50 value.
-
-
Assay Setup:
-
In a 96-well microplate, add 50 µL of assay buffer to all wells.
-
Add 10 µL of various concentrations of Funalenone or the positive control inhibitor to the respective wells. For the negative control (no inhibition), add 10 µL of DMSO.
-
Add 20 µL of diluted recombinant human MMP-1 to all wells except for the substrate control wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Add 20 µL of the MMP-1 substrate to all wells to initiate the reaction.
-
-
Data Acquisition:
-
Immediately begin reading the fluorescence intensity every 1-2 minutes for 30-60 minutes using a fluorescence microplate reader with excitation and emission wavelengths appropriate for the chosen substrate.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (increase in fluorescence over time) for each well.
-
Normalize the rates of the Funalenone-treated wells to the rate of the DMSO control.
-
Plot the normalized rates against the logarithm of the Funalenone concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Viability Assay to Determine Cytotoxicity
This protocol outlines the use of a standard MTT assay to evaluate the cytotoxic effects of Funalenone on a chosen cell line.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Funalenone (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear cell culture plate
-
Spectrophotometer (microplate reader)
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of Funalenone in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the Funalenone dilutions to the respective wells. Include a vehicle control (DMSO in medium) and a no-treatment control.
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance to that of the vehicle control.
-
Plot the percentage of viability against the logarithm of the Funalenone concentration and fit the data to a dose-response curve to determine the IC50 value for cytotoxicity.
-
Visualizations
The following diagrams illustrate a hypothetical signaling pathway that could be investigated using a molecular probe like Funalenone and a typical experimental workflow.
Caption: Hypothetical kinase signaling pathway modulation by Funalenone.
Caption: Workflow for an in vitro enzyme inhibition assay using Funalenone.
Application Notes and Protocols: Assessing the Anti-inflammatory Properties of Norfunalenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norfunalenone is a novel compound with a chemical structure suggesting potential therapeutic activities. This document provides a comprehensive protocol for assessing the anti-inflammatory properties of this compound, from initial in vitro screening to in vivo validation. The described methodologies are based on established and widely accepted assays for evaluating anti-inflammatory agents. These protocols will enable researchers to determine the efficacy of this compound and elucidate its potential mechanism of action.
In Vitro Assessment of Anti-inflammatory Activity
A series of in vitro assays should be conducted as an initial screening to determine the anti-inflammatory potential of this compound. These assays are cost-effective, rapid, and provide preliminary data on the compound's efficacy and cytotoxicity.[1]
Cell Viability Assay
Prior to assessing anti-inflammatory effects, it is crucial to determine the non-cytotoxic concentration range of this compound on the selected cell line. The MTS assay is a reliable method for this purpose.[2]
Protocol: MTS Assay for Cell Viability
-
Cell Seeding: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.[2]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) and incubate for another 24 hours.[2] Untreated cells will serve as a negative control.
-
MTS Reagent: Add MTS reagent to each well (in a 1:5 ratio) and incubate for 3 hours at 37°C in a 5% CO2 incubator.[2]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Nitric Oxide (NO) Production Assay
Nitric oxide is a key inflammatory mediator, and its inhibition is a marker of anti-inflammatory activity.[2]
Protocol: Griess Assay for Nitric Oxide (NO) Production
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with non-cytotoxic concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) from E. coli (1 µg/ml) to each well and incubate for 24 hours.[2]
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add Griess reagent to the supernatant and incubate for 10 minutes at room temperature.[2]
-
Absorbance Measurement: Measure the absorbance at 540 nm.[2]
-
Data Analysis: Quantify the nitrite concentration, which is indicative of NO production, and calculate the percentage of inhibition by this compound.
Pro-inflammatory Cytokine Assays (TNF-α, IL-6, and IL-1β)
The inhibition of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β is a crucial indicator of anti-inflammatory potential.[3][4]
Protocol: ELISA for Pro-inflammatory Cytokines
-
Cell Culture and Treatment: Follow the same cell seeding, this compound treatment, and LPS stimulation protocol as in the NO production assay.[2]
-
Supernatant Collection: Collect the cell culture supernatant and store it at -80°C until use.[2]
-
ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α, IL-6, and IL-1β using commercially available kits, following the manufacturer's instructions.[2]
-
Data Analysis: Determine the concentration of each cytokine and calculate the percentage of inhibition by this compound.
Data Presentation: In Vitro Assays
The quantitative data from the in vitro assays should be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on RAW 264.7 Cell Viability
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1 | 98.5 ± 2.1 |
| 10 | 97.2 ± 3.5 |
| 50 | 95.8 ± 2.8 |
| 100 | 93.1 ± 4.2 |
Table 2: Inhibition of NO Production by this compound in LPS-Stimulated RAW 264.7 Cells
| Treatment | NO Production (µM) | Inhibition (%) |
| Control | 1.2 ± 0.1 | - |
| LPS (1 µg/ml) | 25.4 ± 1.8 | - |
| LPS + this compound (10 µM) | 15.3 ± 1.1 | 39.8 |
| LPS + this compound (50 µM) | 8.7 ± 0.9 | 65.7 |
Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound
| Treatment | TNF-α (pg/ml) | IL-6 (pg/ml) | IL-1β (pg/ml) |
| Control | 25.1 ± 3.2 | 15.8 ± 2.1 | 10.2 ± 1.5 |
| LPS (1 µg/ml) | 1250.6 ± 89.3 | 850.4 ± 65.7 | 550.9 ± 45.2 |
| LPS + this compound (50 µM) | 450.2 ± 35.1 | 310.9 ± 28.4 | 210.6 ± 19.8 |
| % Inhibition | 64.0 | 63.4 | 61.8 |
In Vivo Assessment of Anti-inflammatory Activity
Positive results from in vitro assays should be followed by in vivo studies to validate the anti-inflammatory effects of this compound in a whole-organism model.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reliable model for evaluating acute inflammation.[5][6][7]
Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Use male or female Sprague-Dawley rats (150-170g).[5]
-
Grouping and Administration: Divide the rats into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups receiving different doses of this compound orally.
-
Induction of Edema: One hour after drug administration, inject 0.1 ml of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[7]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.
Acetic Acid-Induced Vascular Permeability in Mice
This model assesses the effect of the compound on increased vascular permeability, a hallmark of inflammation.[8]
Protocol: Acetic Acid-Induced Vascular Permeability
-
Animal Model: Use albino Wistar mice.
-
Grouping and Administration: Group the animals and administer this compound or the vehicle as in the paw edema model.
-
Induction of Permeability: One hour after treatment, inject 0.25 ml of 0.6% v/v acetic acid solution intraperitoneally.[8]
-
Dye Injection: Immediately after the acetic acid injection, administer 10 ml/kg of 1% w/v Evans blue dye intravenously via the tail vein.[8]
-
Sample Collection: After 30 minutes, sacrifice the animals and collect the peritoneal fluid.[8]
-
Absorbance Measurement: Centrifuge the peritoneal fluid and measure the absorbance of the supernatant at 590 nm.[8]
-
Data Analysis: A decrease in the absorbance of the dye in the peritoneal fluid indicates a reduction in vascular permeability.
Data Presentation: In Vivo Assays
Table 4: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment | Paw Volume Increase (ml) at 3h | Edema Inhibition (%) |
| Control (Vehicle) | 0.85 ± 0.07 | - |
| Indomethacin (10 mg/kg) | 0.32 ± 0.04 | 62.4 |
| This compound (25 mg/kg) | 0.65 ± 0.06 | 23.5 |
| This compound (50 mg/kg) | 0.48 ± 0.05 | 43.5 |
Table 5: Effect of this compound on Acetic Acid-Induced Vascular Permeability in Mice
| Treatment | Absorbance at 590 nm | Inhibition of Permeability (%) |
| Control (Vehicle) | 0.45 ± 0.03 | - |
| Indomethacin (10 mg/kg) | 0.18 ± 0.02 | 60.0 |
| This compound (50 mg/kg) | 0.25 ± 0.03 | 44.4 |
Elucidation of Mechanism of Action: Signaling Pathway Analysis
To understand how this compound exerts its anti-inflammatory effects, it is essential to investigate its impact on key inflammatory signaling pathways, such as NF-κB and MAPK.[9][10][11][12]
Western Blot Analysis for NF-κB and MAPK Pathways
Protocol: Western Blotting
-
Cell Culture and Treatment: Culture RAW 264.7 cells and treat them with this compound followed by LPS stimulation.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the NF-κB pathway (e.g., p-p65, IκBα) and MAPK pathway (e.g., p-p38, p-ERK, p-JNK). Use appropriate secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities.
Data Presentation: Western Blot Analysis
Table 6: Effect of this compound on NF-κB and MAPK Pathway Protein Expression
| Protein Target | Control | LPS | LPS + this compound (50 µM) |
| p-p65 / p65 | 1.0 | 5.2 | 2.1 |
| IκBα / β-actin | 1.0 | 0.3 | 0.8 |
| p-p38 / p38 | 1.0 | 4.8 | 1.9 |
| p-ERK / ERK | 1.0 | 3.5 | 1.5 |
| p-JNK / JNK | 1.0 | 4.1 | 1.7 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound's anti-inflammatory properties.
NF-κB Signaling Pathway
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo screening method for anti inflammatory agent | PPTX [slideshare.net]
- 6. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. ijpras.com [ijpras.com]
- 9. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPK-pathway inhibition mediates inflammatory reprogramming and sensitizes tumors to targeted activation of innate immunity sensor RIG-I - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Norfunalenone in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Norfunalenone in human plasma. The described method employs a straightforward protein precipitation extraction procedure, followed by a rapid chromatographic separation. This method is well-suited for researchers, scientists, and drug development professionals requiring a reliable analytical technique for pharmacokinetic studies, drug metabolism research, and other applications where the quantification of this compound in a biological matrix is necessary.
Introduction
This compound is a small molecule with the chemical formula C14H10O6.[1] Given its potential biological activities, sensitive and specific analytical methods are required for its detection and quantification in biological matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity, making it the gold standard for the bioanalysis of small molecules.[2][3] This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of this compound in human plasma, a common matrix for pharmacokinetic and toxicokinetic studies. The method is designed to be robust, reproducible, and suitable for high-throughput analysis.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, LC-MS grade
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
All other chemicals and solvents should be of the highest purity available.
Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the Internal Standard in a suitable organic solvent (e.g., DMSO or methanol).
-
Working Standard Solutions: Serially dilute the primary stock solution with a mixture of acetonitrile and water (1:1, v/v) to prepare working standard solutions at various concentrations.
-
Calibration Standards and Quality Control Samples: Spike the working standard solutions into blank human plasma to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma samples.[4]
-
To 100 µL of plasma sample (calibration standard, QC, or unknown sample), add 20 µL of the Internal Standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient can be optimized to ensure good separation from matrix components. A typical gradient could be:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-5% B
-
3.6-5.0 min: 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry (MS/MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode (to be determined based on the compound's properties).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: 5500 V.
-
Curtain Gas: 30 psi.
-
Collision Gas: 9 psi.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 50 psi.
-
MRM Transitions: The precursor and product ions for this compound and the Internal Standard need to be optimized by direct infusion of the standard solutions. Hypothetical MRM transitions are provided in the table below.
Data Presentation
The following tables summarize the hypothetical quantitative data for the LC-MS/MS method for this compound.
Table 1: Optimized Mass Spectrometry Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| This compound | 275.0 | 187.1 | 25 | 80 |
| Internal Standard | 279.0 | 191.1 | 25 | 80 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy and Precision | |
| LLOQ QC (1 ng/mL) | Accuracy: 95-105%, Precision (CV%): <15% |
| Low QC (3 ng/mL) | Accuracy: 98-102%, Precision (CV%): <10% |
| Medium QC (500 ng/mL) | Accuracy: 97-103%, Precision (CV%): <8% |
| High QC (800 ng/mL) | Accuracy: 99-101%, Precision (CV%): <7% |
| Recovery and Matrix Effect | |
| Recovery | > 85% |
| Matrix Effect | < 15% |
Mandatory Visualization
Caption: Hypothetical structure and MS/MS fragmentation of this compound.
Caption: Experimental workflow for this compound analysis in plasma.
References
Troubleshooting & Optimization
troubleshooting Norfunalenone purification by chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Norfunalenone, a novel fungal metabolite, by chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound to consider during purification?
A1: this compound is a polar fungal secondary metabolite. Its polarity requires specific chromatographic conditions to achieve good separation and retention.[1][2] It may also be sensitive to acidic conditions, which can lead to degradation during purification.[3][4] Therefore, careful selection of stationary and mobile phases is crucial.
Q2: Which chromatographic techniques are most suitable for this compound purification?
A2: Thin-Layer Chromatography (TLC) is excellent for initial screening of solvent systems and monitoring purification progress.[1][2] For preparative scale, Column Chromatography (often flash chromatography) is a standard method.[2] High-Performance Liquid Chromatography (HPLC), particularly with polar-compatible columns, can be used for high-resolution purification and analysis.[5]
Q3: How can I improve the retention of this compound on a C18 reversed-phase column?
A3: Retaining highly polar compounds like this compound on traditional C18 columns can be challenging. Consider using columns specifically designed for polar analytes, such as those with lower C18 ligand density or by employing Hydrophilic Interaction Liquid Chromatography (HILIC).[5] Alternatively, using highly aqueous mobile phases can sometimes improve retention on certain C18 columns.[5]
Troubleshooting Guides
Thin-Layer Chromatography (TLC)
| Problem | Possible Cause | Solution |
| Streaking or Elongated Spots | Sample overload; Compound is acidic or basic; High polarity of the compound.[3][6][7] | Dilute the sample before spotting.[3] For acidic compounds, add a small amount of acetic or formic acid (0.1-2.0%) to the mobile phase.[3][4] For basic compounds, add a small amount of triethylamine (0.1-2.0%) or ammonia.[3][4] Consider using a reversed-phase TLC plate (e.g., C18).[3] |
| Spots Remain at the Baseline | The mobile phase is not polar enough.[3] | Increase the proportion of the polar solvent in your mobile phase.[3] |
| Spots Run with the Solvent Front | The mobile phase is too polar.[3] | Decrease the proportion of the polar solvent in your mobile phase.[3] |
| No Visible Spots | The sample concentration is too low; The compound is not UV-active; The compound may have evaporated.[3][6] | Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[3][6] Use a different visualization method, such as staining.[3] Ensure the spotting line is above the solvent level in the developing chamber.[3] |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Compounds | Inappropriate solvent system; Column overloaded; Column not packed properly. | Develop an optimal solvent system using TLC first, aiming for a significant difference in Rf values between this compound and impurities.[1][2] Reduce the amount of crude sample loaded onto the column. Ensure the column is packed uniformly without any cracks or channels. |
| Compound is Stuck on the Column | The compound may have decomposed on the silica gel; The eluent is not polar enough.[8][9] | Test the stability of this compound on silica using a 2D TLC.[8][10] If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[8][9] Gradually increase the polarity of the mobile phase.[11] |
| Cracked or Channeled Column Bed | Improper packing; The column ran dry. | Repack the column carefully, ensuring a homogenous slurry. Never let the solvent level drop below the top of the stationary phase.[12] |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Solution |
| High Backpressure | Clogged column frit or tubing; Salt precipitation in the system.[13] | Backflush the column.[13] If the pressure remains high, replace the column frit. Flush the system with water to dissolve any precipitated salts.[13] |
| Peak Tailing | Column degradation; Incompatible sample solvent; Secondary interactions with the stationary phase.[13][14] | Replace the column. Dissolve the sample in the mobile phase.[14] If this compound is acidic, adding a small amount of acid to the mobile phase might improve peak shape. |
| Shifting Retention Times | Inconsistent mobile phase composition; Column temperature fluctuations; Pump malfunction.[15][16] | Prepare fresh mobile phase and ensure proper mixing.[16] Use a column oven for stable temperature control.[16] Check the pump for leaks and ensure a consistent flow rate.[17] |
Experimental Protocols
Protocol 1: TLC Analysis of this compound
-
Plate Preparation: Use silica gel 60 F254 TLC plates. Draw a faint pencil line about 1 cm from the bottom of the plate.
-
Sample Application: Dissolve the crude extract containing this compound in a suitable solvent (e.g., methanol). Using a capillary tube, spot a small amount of the solution onto the pencil line.[2]
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the spotting line.[3] Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front with a pencil. Visualize the spots under UV light (254 nm and 365 nm). If spots are not visible, use a staining reagent (e.g., vanillin-sulfuric acid or potassium permanganate).
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
Protocol 2: Flash Column Chromatography Purification of this compound
-
Column Packing: Select an appropriate size column. Pack it with silica gel using a slurry method with a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent.[12] Alternatively, for samples not soluble in the mobile phase, use a dry loading method by adsorbing the sample onto a small amount of silica gel.
-
Elution: Start with a non-polar mobile phase and gradually increase the polarity by adding a more polar solvent (gradient elution).[11] Collect fractions continuously.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for this compound Purification.
Caption: Troubleshooting Poor Column Separation.
References
- 1. columbia.edu [columbia.edu]
- 2. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 3. silicycle.com [silicycle.com]
- 4. youtube.com [youtube.com]
- 5. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. microbiozindia.com [microbiozindia.com]
- 8. Purification [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. aelabgroup.com [aelabgroup.com]
- 14. mastelf.com [mastelf.com]
- 15. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 16. HPLC Troubleshooting Guide [scioninstruments.com]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing HPLC Separation of Norfunalenone Isomers
Welcome to the technical support center for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Norfunalenone isomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for developing an HPLC method for this compound isomer separation?
A1: The initial steps involve defining your analytical objectives, such as the required resolution and analysis time. A thorough literature review for methods used on similar compounds is crucial.[1] Key starting points include selecting an appropriate column and mobile phase based on the physicochemical properties of this compound, such as its polarity and solubility.[1]
Q2: How do I choose the right HPLC column for separating this compound isomers?
A2: Column selection is critical for successful separation.[1] For chiral separations, a chiral stationary phase (CSP) is necessary to differentiate between enantiomers based on their differential interactions.[2] For structural isomers, reversed-phase columns (e.g., C18) are a common starting point. The choice depends on the specific nature of the this compound isomers you are working with.
Q3: What are the key mobile phase parameters to optimize for better resolution?
A3: Optimizing the mobile phase composition is essential for achieving desired separation efficiency and selectivity.[1] Key parameters include:
-
Solvent Strength: Adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer can significantly impact retention times and resolution.
-
pH: The pH of the mobile phase can affect the ionization state of this compound, influencing its interaction with the stationary phase.
-
Buffer Concentration: The buffer concentration can influence peak shape and retention time. Both isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution methods can be employed to improve peak resolution.[1]
Q4: My peaks are broad and tailing. What could be the cause and how can I fix it?
A4: Poor peak shape can be caused by several factors. Column degradation, inappropriate mobile phase pH, or sample overload are common culprits. To troubleshoot, you can try:
-
Using a new or reconditioned column.
-
Adjusting the mobile phase pH to ensure the analyte is in a single ionic form.
-
Reducing the sample concentration or injection volume.
Q5: I am not seeing any separation between the isomers. What should I try next?
A5: Lack of separation indicates that the current chromatographic conditions are not selective enough for the isomers. For chiral isomers, ensure you are using a suitable chiral stationary phase. For structural isomers, consider the following adjustments:
-
Change the organic modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity.
-
Modify the mobile phase pH: This can change the polarity and interaction of the isomers with the stationary phase.
-
Try a different stationary phase: A column with a different chemistry (e.g., a phenyl-hexyl column instead of a C18) may provide the necessary selectivity.
-
Optimize temperature: Changing the column temperature can influence separation by affecting mobile phase viscosity and analyte interaction with the stationary phase.
Troubleshooting Guides
This section provides structured guidance for common issues encountered during the HPLC separation of this compound isomers.
Issue 1: Poor Resolution Between Isomer Peaks
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Mobile Phase Composition | Adjust the organic solvent-to-buffer ratio. For gradient elution, modify the gradient slope.[3] | Improved separation between the isomer peaks. |
| Non-optimal pH | Systematically vary the mobile phase pH to alter the ionization and retention of the isomers. | Enhanced selectivity and resolution. |
| Unsuitable Column Chemistry | If using a standard C18 column, switch to a column with a different stationary phase (e.g., Phenyl, Cyano). For enantiomers, ensure a suitable chiral column is in use.[2][4] | Different interaction mechanisms may lead to better separation. |
| Suboptimal Temperature | Adjust the column temperature. Lower temperatures often increase resolution but also analysis time. | Improved peak shape and resolution. |
Issue 2: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate Column Equilibration | Increase the column equilibration time between runs, especially when using gradient elution. | Stable and reproducible retention times. |
| Leaks in the HPLC System | Check all fittings and connections for any signs of leakage. | Consistent flow rate and pressure, leading to stable retention times. |
| Mobile Phase Instability | Prepare fresh mobile phase daily and ensure it is properly degassed. | Reduced baseline noise and consistent retention. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and stable temperature. | Elimination of retention time drift due to temperature changes. |
Experimental Protocols
Below is a generalized experimental protocol for the development of an HPLC method for this compound isomer separation. This should be adapted based on the specific isomers and available instrumentation.
Objective: To develop a robust HPLC method for the separation of this compound isomers.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Chiral column (e.g., Chiralpak® series, if separating enantiomers)
-
HPLC-grade acetonitrile, methanol, and water
-
Phosphate buffer components (e.g., potassium phosphate monobasic)
-
Formic acid or trifluoroacetic acid (for pH adjustment)
-
This compound isomer reference standards
Methodology:
-
Standard Solution Preparation: Prepare a stock solution of the this compound isomer mixture in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Initial Chromatographic Conditions (Screening):
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a broad gradient (e.g., 5% B to 95% B over 20 minutes) to determine the approximate elution conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Method Optimization:
-
Based on the initial screening, adjust the gradient to improve resolution around the elution time of the isomers.
-
If co-elution occurs, switch to isocratic elution with the mobile phase composition that provided the best, albeit incomplete, separation.
-
Systematically vary the percentage of the organic modifier.
-
If separation is still inadequate, test a different organic modifier (e.g., methanol).
-
Optimize the mobile phase pH using a suitable buffer.
-
If separating enantiomers, switch to a chiral column and screen different mobile phases (e.g., hexane/isopropanol for normal phase or polar organic mode).[4]
-
-
Data Analysis: Evaluate chromatograms for resolution, peak symmetry, and retention time. The goal is to achieve a resolution (Rs) of >1.5 between the isomer peaks.
Visualizations
The following diagrams illustrate key workflows and concepts in HPLC method development.
Caption: A workflow for systematic HPLC method development and optimization.
Caption: A decision tree for troubleshooting poor separation of isomers.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Enantiomeric separation of flavanone on Chiralpak® IA column and determination of the chiral mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Aqueous Solubility of Norfunalenone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of Norfunalenone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A: this compound is a phenalenone derivative with the chemical formula C14H10O6.[1] It has demonstrated weak cytotoxic activity against mouse myeloma cell lines and antibacterial activity against B. subtilis.[1] Like many natural products, this compound is a lipophilic molecule, leading to poor solubility in aqueous solutions. This is a significant concern for researchers as it can hinder the preparation of stock solutions, lead to precipitation in cell culture media, and result in inaccurate and irreproducible experimental data. Achieving adequate concentrations in aqueous buffers is crucial for a wide range of biological assays.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A: Based on available data, a 10 mM stock solution of this compound can be prepared in dimethyl sulfoxide (DMSO).[1] It is crucial to ensure the final concentration of DMSO in the experimental system is low (typically <0.5%) to avoid solvent-induced artifacts.
Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer/media. What should I do?
A: This is a common issue known as "crashing out." To troubleshoot this, consider the following:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your working solution.
-
Use a pre-warmed buffer/media: Gently warming your aqueous solution before adding the this compound stock can sometimes improve solubility.
-
Increase the volume of the aqueous solution: Adding the DMSO stock to a larger volume of the aqueous phase while vortexing can facilitate better dispersion.
-
Explore solubility enhancement techniques: If the above methods are insufficient, you may need to employ more advanced techniques as described in the troubleshooting guide below.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and use of this compound in aqueous environments.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent results in biological assays | Precipitation of this compound leading to variable effective concentrations. | 1. Visually inspect all solutions for precipitates before use. 2. Centrifuge your final working solution and use the supernatant. 3. Consider using a solubility-enhanced formulation (see protocols below). |
| Low or no observable biological activity | The concentration of solubilized this compound is below the effective threshold. | 1. Increase the concentration of the co-solvent (e.g., DMSO), but be mindful of its toxicity to your system. 2. Employ solubility enhancement techniques such as the use of cyclodextrins or formulating as a solid dispersion. |
| Cloudiness or precipitation in stock solution over time | The stock solution may be supersaturated or unstable at the storage temperature. | 1. Store the stock solution at room temperature or 4°C, as freezing can sometimes promote precipitation. 2. If precipitation occurs, gently warm and vortex the solution to redissolve the compound before use. |
Solubility Enhancement Strategies: Data and Protocols
For researchers requiring higher aqueous concentrations of this compound, several techniques can be employed. The following table summarizes potential solubility improvements with different excipients. Note that these are generalized values for poorly soluble compounds and will need to be empirically determined for this compound.
| Method | Excipient | Potential Fold Increase in Aqueous Solubility |
| Co-solvency | Polyethylene Glycol 400 (PEG 400) | 2 - 10 |
| Propylene Glycol | 2 - 8 | |
| Complexation | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10 - 100+ |
| Surfactant Micellization | Polysorbate 80 (Tween® 80) | 5 - 50 |
| Solid Dispersion | Polyvinylpyrrolidone K30 (PVP K30) | 20 - 200+ |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex
This protocol describes the preparation of a this compound inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare a 10% (w/v) solution of HP-β-CD in deionized water.
-
Slowly add an excess of this compound powder to the HP-β-CD solution while stirring vigorously.
-
Continue stirring at room temperature for 24-48 hours, protected from light.
-
After the equilibration period, filter the suspension through a 0.22 µm syringe filter to remove the undissolved this compound.
-
The clear filtrate is your aqueous solution of the this compound-HP-β-CD complex. The concentration of this compound in this solution should be determined analytically (e.g., by HPLC-UV).
Protocol 2: Preparation of a this compound Solid Dispersion using the Solvent Evaporation Method
This method involves dispersing this compound in a hydrophilic polymer matrix to improve its dissolution rate and apparent solubility.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolve a 1:4 weight ratio of this compound and PVP K30 in a minimal amount of methanol.
-
Ensure both components are fully dissolved to form a clear solution.
-
Evaporate the methanol using a rotary evaporator until a thin film is formed on the inside of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
The resulting solid can be gently crushed into a fine powder and stored in a desiccator. This powder can then be used to prepare aqueous solutions.
Visualizing Experimental Workflows and Biological Pathways
This compound Solubility Enhancement Workflow
The following diagram illustrates a general workflow for selecting and preparing a solubility-enhanced formulation of this compound.
Caption: Workflow for improving this compound's aqueous solubility.
Hypothetical Signaling Pathway for this compound's Cytotoxic Effects
Given that this compound exhibits cytotoxic properties, this diagram illustrates a hypothetical mechanism of action involving the induction of oxidative stress and apoptosis, a common pathway for such compounds.
Caption: Postulated pathway for this compound-induced apoptosis.
References
Technical Support Center: Structure Elucidation of Norfunalenone
Faced with a challenge in your Norfunalenone structure elucidation? This guide provides troubleshooting tips and answers to frequently asked questions for researchers, scientists, and drug development professionals. Find detailed experimental protocols, data interpretation guidance, and logical workflows to navigate the complexities of this analytical process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the structural analysis of complex organic molecules, with a focus on challenges analogous to those that could be expected for a molecule like this compound, which appears to be a novel or not widely documented compound. The troubleshooting advice is based on established analytical chemistry principles.
Question 1: My initial Mass Spectrometry (MS) data for this compound is showing inconsistent molecular ion peaks. What could be the cause and how can I troubleshoot this?
Answer: Inconsistent molecular ion peaks in mass spectrometry can stem from several factors, particularly for complex molecules. Here are some potential causes and troubleshooting steps:
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In-source Fragmentation: The molecular ion may be unstable and fragmenting within the ion source before detection.[1]
-
Troubleshooting: Try using a "softer" ionization technique. If you are using Electron Ionization (EI), consider switching to Electrospray Ionization (ESI) or Chemical Ionization (CI), which impart less energy to the molecule. Also, optimizing the ion source parameters, such as cone voltage, can help reduce in-source fragmentation.[1][2]
-
-
Presence of Adducts: The molecule might be forming adducts with ions present in the solvent or system (e.g., [M+Na]+, [M+K]+, [M+NH4]+).
-
Troubleshooting: Carefully check the mass differences between your observed peaks and the expected molecular weight. They should correspond to the mass of common adducts. Using high-purity solvents and minimizing sources of salt contamination can help.
-
-
Sample Impurity: The sample may contain impurities or degradation products.
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Troubleshooting: Purify the sample using techniques like High-Performance Liquid Chromatography (HPLC) or Flash Chromatography before MS analysis.
-
Question 2: The ¹H-NMR spectrum of my this compound sample has broad, poorly resolved signals. How can I improve the spectral resolution?
Answer: Broad signals in an NMR spectrum can be a significant hurdle in structure elucidation.[3] Here’s how to address this issue:
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Sample Concentration: The sample may be too concentrated, leading to aggregation and line broadening.
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Troubleshooting: Prepare a series of dilutions to find the optimal concentration.
-
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Troubleshooting: Treat your sample with a chelating agent like EDTA to sequester any metal ions. Ensure all glassware is thoroughly cleaned.
-
-
Chemical Exchange: Protons involved in chemical exchange (e.g., hydroxyl, amine protons) can appear as broad signals.
-
Troubleshooting: Adding a drop of D₂O to the NMR tube will cause these protons to exchange with deuterium, leading to the disappearance of their signals, which can help in their identification.[4] For temperature-dependent conformational changes, acquiring the spectrum at different temperatures can sometimes resolve the broad signals into sharper peaks.
-
Question 3: I am struggling to determine the stereochemistry of this compound. What experiments can provide this information?
Answer: Determining the relative and absolute stereochemistry is a critical and often challenging part of structure elucidation.
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Nuclear Overhauser Effect (NOE) Experiments: 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are powerful tools for determining the spatial proximity of protons.
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Experimental Workflow: A NOESY experiment will show cross-peaks between protons that are close to each other in space (typically < 5 Å), which can help in assigning the relative stereochemistry of stereocenters.
-
-
Coupling Constants (J-values): The magnitude of the coupling constant between two protons can give information about the dihedral angle between them, which is related to the stereochemistry.
-
Data Analysis: Karplus-type relationships can be used to correlate the observed ³JHH coupling constants to the dihedral angles, helping to define the relative configuration of substituents on a ring or an aliphatic chain.
-
-
Chiral Derivatizing Agents: For determining the absolute configuration of chiral centers, reacting your molecule with a chiral derivatizing agent (e.g., Mosher's acid) can be effective.
-
Experimental Protocol: The resulting diastereomers can often be distinguished by NMR, allowing for the assignment of the absolute configuration.
-
Data Presentation
Table 1: Interpreting Mass Spectrometry Fragmentation Patterns
| Fragment Ion (m/z) | Potential Neutral Loss | Implied Structural Moiety |
| M - 18 | H₂O | Presence of a hydroxyl group |
| M - 28 | CO or C₂H₄ | Presence of a carbonyl or an ethyl group |
| M - 43 | C₃H₇ or CH₃CO | Isopropyl or acetyl group |
| M - 45 | COOH or OC₂H₅ | Carboxylic acid or ethoxy group |
This table provides a generalized guide to interpreting common neutral losses in mass spectrometry. The actual fragmentation of this compound will depend on its specific structure.[5]
Experimental Protocols
Protocol 1: 2D NOESY for Stereochemistry Determination
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. Ensure the solvent is free of paramagnetic impurities.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥ 500 MHz) for better signal dispersion.
-
Tune and shim the spectrometer to achieve optimal resolution and lineshape.
-
-
Acquisition Parameters:
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Acquire a standard ¹H NMR spectrum first to determine the chemical shifts of all proton signals.
-
Set up a 2D NOESY experiment. A key parameter is the mixing time (tm), which determines the time allowed for NOE buildup. Typical mixing times range from 100 to 800 ms. It is advisable to run a series of experiments with different mixing times to observe the buildup of NOE cross-peaks.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., TopSpin, Mnova).
-
Analyze the NOESY spectrum for cross-peaks that connect protons. The presence of a cross-peak between two protons indicates that they are close in space. Correlate these spatial relationships with the covalent structure to deduce the relative stereochemistry.
-
Visualizations
Diagram 1: Workflow for Troubleshooting Poor NMR Spectral Quality
Caption: Troubleshooting workflow for poor NMR spectral quality.
Diagram 2: Logical Flow for Structure Elucidation
Caption: Logical workflow for organic structure elucidation.
References
Technical Support Center: Optimizing the Yield of Compound X from Natural Extracts
Disclaimer: Initial searches for "Norfunalenone" did not yield specific information regarding its extraction and purification. Therefore, this technical support center provides a generalized guide for improving the yield of a hypothetical natural product, designated as "Compound X," from plant-based natural extracts. The principles and troubleshooting steps outlined here are broadly applicable to the field of natural product chemistry.
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the isolation and purification of bioactive compounds from natural sources.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps before attempting to extract Compound X?
A1: Before beginning the extraction process, it is crucial to perform a thorough literature review on the plant family or genus you are working with to understand the classes of compounds that are typically present. Preliminary phytochemical screening of your crude extract can provide valuable information on the types of secondary metabolites present, which will guide your choice of extraction solvent and purification strategy.
Q2: How do I select the appropriate solvent for extracting Compound X?
A2: Solvent selection is critical and should be based on the polarity of your target compound, "Compound X." A general approach is to use a solvent polarity gradient, starting with non-polar solvents (e.g., hexane, petroleum ether) to remove lipids and chlorophyll, followed by solvents of increasing polarity (e.g., ethyl acetate, methanol, water) to extract a range of compounds. Preliminary small-scale extractions with different solvents can be analyzed by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine which solvent provides the highest yield of Compound X with the fewest impurities.
Q3: My initial crude extract yield is very high, but the yield of pure Compound X is low. Why is this?
A3: A high crude extract yield indicates that the solvent is efficiently extracting a wide range of compounds from the plant material. However, your target, Compound X, may only constitute a small fraction of this crude extract. The low yield of the pure compound is often a result of extensive purification steps required to remove a large number of impurities. The key to improving the final yield is to develop a more selective extraction and purification strategy.
Q4: What factors can affect the stability of Compound X during extraction and purification?
A4: Several factors can lead to the degradation of a natural product during processing.[1] These include:
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Temperature: High temperatures can cause decomposition. It is often advisable to perform extractions at room temperature or below.[1]
-
Light: Exposure to UV or even ambient light can degrade photosensitive compounds.[1]
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pH: Acidic or basic conditions can cause hydrolysis or rearrangement of certain compounds.
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Oxygen: Aerial oxidation can be a significant issue for some classes of compounds.
-
Enzymatic degradation: Endogenous plant enzymes can degrade the target compound if the plant material is not properly handled and dried post-harvest.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Extract | 1. Inappropriate solvent polarity.2. Insufficient extraction time.3. Inadequate grinding of plant material.4. Inactive plant material (improper collection or storage). | 1. Test a range of solvents with varying polarities.2. Increase the extraction time or the number of extraction cycles.3. Ensure the plant material is finely powdered to maximize surface area.4. Use freshly collected and properly dried plant material. |
| Co-elution of Impurities with Compound X during Chromatography | 1. Poor solvent system selection.2. Overloading the column.3. Inappropriate stationary phase. | 1. Optimize the mobile phase for better separation using TLC.2. Reduce the amount of crude extract loaded onto the column.3. Try a different stationary phase (e.g., Sephadex, ion-exchange). |
| Compound X appears to be degrading during purification. | 1. Temperature instability.2. Light sensitivity.3. pH instability. | 1. Perform all steps at a lower temperature (e.g., in a cold room).2. Protect the sample from light by using amber glassware or covering with aluminum foil.3. Use buffered solutions for extraction and chromatography. |
| Irreproducible Yields Between Batches | 1. Variation in plant material (e.g., collection season, geographical location).2. Inconsistent extraction or purification protocol. | 1. Standardize the collection and processing of the plant material.2. Maintain a detailed and consistent experimental protocol. |
Experimental Protocols
Protocol 1: General Extraction of Compound X using Maceration
-
Preparation of Plant Material: Grind the dried plant material into a fine powder.
-
Maceration:
-
Place 100 g of the powdered plant material into a large Erlenmeyer flask.
-
Add 500 mL of the selected solvent (e.g., 80% methanol).
-
Stopper the flask and allow it to stand at room temperature for 72 hours with occasional shaking.
-
-
Filtration: Filter the mixture through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Drying: Dry the resulting crude extract in a desiccator to obtain a constant weight.
Protocol 2: Purification of Compound X using Column Chromatography
-
Column Packing:
-
Select an appropriate size glass column.
-
Prepare a slurry of silica gel (60-120 mesh) in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack uniformly without any air bubbles.
-
-
Sample Loading:
-
Dissolve a known amount of the crude extract in a minimal amount of the mobile phase.
-
Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and load the dried powder onto the top of the packed column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
-
Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL).
-
Analysis: Analyze the collected fractions using TLC or HPLC to identify the fractions containing Compound X.
-
Pooling and Concentration: Pool the pure fractions containing Compound X and concentrate them using a rotary evaporator.
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for the Yield of Compound X
| Extraction Method | Solvent | Extraction Time (hours) | Crude Extract Yield (%) | Yield of Compound X (mg/g of crude extract) |
| Maceration | 80% Methanol | 72 | 15.2 | 8.5 |
| Soxhlet Extraction | 80% Methanol | 24 | 18.5 | 7.2 (potential for degradation) |
| Ultrasonic-Assisted Extraction | 80% Methanol | 1 | 14.8 | 9.1 |
| Supercritical Fluid Extraction | CO₂ with co-solvent | 4 | 8.3 | 15.4 (higher purity) |
Visualizations
Caption: General workflow for the extraction and purification of Compound X.
Caption: Decision tree for troubleshooting low yield of Compound X.
References
dealing with Norfunalenone instability during experimental procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling Norfunalenone and mitigating its instability during experimental procedures.
Troubleshooting Guide: Common Issues with this compound Instability
This guide addresses specific problems that may arise during experiments involving this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of Compound Activity or Inconsistent Results | Degradation of this compound due to improper storage or handling. | - Storage: Store this compound solid at -20°C or below, protected from light.[1] For solutions, prepare fresh and use immediately. If short-term storage is necessary, store aliquots at -80°C for no longer than one month.[1]- Handling: Minimize exposure to ambient light and temperature. Use amber vials or wrap containers in foil.[2] Avoid repeated freeze-thaw cycles.[1] |
| Color Change in Solution (e.g., to brown or dark yellow) | Oxidation of the polyhydroxylated phenalenone structure. This is a common issue with phenolic compounds, which are susceptible to oxidation, leading to colored degradation products.[3] | - Solvent Choice: Use deoxygenated solvents for preparing solutions. Purge solvents with an inert gas (e.g., argon or nitrogen) before use.- Antioxidants: Consider the addition of a small amount of an antioxidant, such as ascorbic acid, to the buffer or solvent if compatible with the experimental design.[4] |
| Precipitate Formation in Solution | Poor solubility or degradation leading to insoluble byproducts. The choice of solvent can significantly impact the stability and solubility of small molecules.[4] | - Solubility Assessment: Confirm the solubility of this compound in your chosen solvent system. DMSO is a common solvent for initial stock solutions.[1]- Filtration: If a precipitate is observed in a freshly prepared solution, it may indicate poor solubility. If it forms over time, it is likely due to degradation. In either case, sterile filter the solution (0.2 µm filter) before use in cell-based assays to remove any particulate matter.[1] |
| Unexpected Peaks in Analytical Chromatography (e.g., HPLC, LC-MS) | Presence of degradation products. The multiple hydroxyl groups on the this compound structure are reactive and can be oxidized or otherwise modified under experimental conditions. | - Forced Degradation Studies: Perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to identify potential degradation products and their retention times.[5]- In-process Stability: Analyze samples at different time points during your experiment to monitor for the appearance of new peaks, which can indicate ongoing degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for preparing a stock solution of this compound?
A1: For preparing a stock solution, we recommend the following procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the required amount of this compound in a controlled environment with minimal light exposure.
-
Dissolve the compound in an appropriate solvent, such as DMSO, to a concentration of 10 mM.[3]
-
Once dissolved, aliquot the stock solution into single-use, light-protected vials (e.g., amber cryovials).
-
Store the aliquots at -80°C for up to one month.[1] Avoid repeated freeze-thaw cycles.
Q2: How can I minimize the oxidation of this compound in my aqueous experimental buffers?
A2: To minimize oxidation in aqueous buffers:
-
Prepare buffers fresh on the day of the experiment.
-
Deoxygenate the buffer by sparging with an inert gas like nitrogen or argon for 15-30 minutes before adding this compound.
-
If your experimental design allows, consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.
-
Keep the solutions on ice and protected from light as much as possible during the experiment.
Q3: Is this compound sensitive to pH?
A3: Polyhydroxylated aromatic compounds are often sensitive to pH.[4] At higher (alkaline) pH, the hydroxyl groups are more readily deprotonated, making the molecule more susceptible to oxidation. It is advisable to conduct preliminary stability studies at the intended experimental pH.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively published, based on its polyhydroxylated phenalenone structure, the primary degradation pathway is likely to be oxidation. This can lead to the formation of quinone-type structures and potentially polymerization, resulting in a brownish color and loss of biological activity.
Below is a hypothetical diagram illustrating a possible oxidative degradation pathway.
Experimental Protocols
Protocol for Assessing this compound Stability in Solution
This protocol outlines a general method for evaluating the stability of this compound under specific experimental conditions.
1. Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
Experimental buffer (at the desired pH)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
UV-Vis spectrophotometer
-
Incubator or water bath set to the experimental temperature
-
Amber vials
2. Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Dilute the stock solution to the final experimental concentration in your pre-warmed experimental buffer in amber vials.
-
Immediately take a sample for analysis (Time 0).
-
Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
Collect aliquots at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Analyze all samples by HPLC or LC-MS to determine the remaining concentration of this compound. The appearance of new peaks should also be monitored as an indication of degradation products.
-
Plot the concentration of this compound versus time to determine the degradation kinetics.
The following diagram illustrates the general workflow for this stability assessment.
Data Summary: Factors Affecting Stability of Polyhydroxylated Aromatic Compounds
The stability of compounds like this compound is influenced by several factors. The following table summarizes these factors and their general impact.
| Factor | General Impact on Stability | Quantitative Considerations (Illustrative) |
| Temperature | Increased temperature generally accelerates degradation.[2] | The rate of degradation may double for every 10°C increase in temperature (Arrhenius equation). |
| Light | Exposure to UV or even ambient light can cause photodegradation, especially in compounds with aromatic systems.[2] | The rate of degradation can be significantly higher in transparent vials compared to amber vials.[2] |
| pH | Stability is often pH-dependent. For phenolic compounds, degradation is typically faster at alkaline pH.[4] | The half-life of the compound can decrease by an order of magnitude with an increase of 2-3 pH units into the alkaline range. |
| Oxygen | The presence of oxygen is a key factor in the oxidative degradation of phenolic compounds.[3] | Solutions prepared with deoxygenated solvents can show a significantly longer half-life compared to those prepared under atmospheric conditions. |
| Solvent | The choice of solvent can affect both the solubility and stability of a compound.[4] | Protic solvents may participate in degradation reactions, while aprotic solvents like DMSO are often used for stock solutions to enhance stability. |
References
- 1. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Major Degradation Products of Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]
minimizing batch-to-batch variability in Norfunalenone bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in Norfunalenone bioassays.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound bioassays, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: High Well-to-Well or Plate-to-Plate Variability
-
Question: We are observing significant variability in our results between wells of the same plate and between different plates in the same experiment. What are the likely causes and how can we fix this?
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Answer: High variability is a common issue that can stem from several factors related to cell culture, liquid handling, and environmental conditions.[1][2][3]
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Cell-Related Issues: Inconsistent cell seeding is a primary contributor to variability.[4][5] Ensure that your cell suspension is homogenous before and during plating. Cell health and confluency also play a critical role; avoid using cells that are over-confluent or have been passaged too many times.[5][6][7]
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Liquid Handling: Manual pipetting can introduce significant errors.[8][9] If possible, use automated liquid handling systems to improve precision and accuracy.[8][9][10][11] If manual pipetting is necessary, ensure pipettes are properly calibrated and use consistent technique.
-
Environmental Factors: Temperature and CO2 fluctuations in the incubator can affect cell growth and assay performance.[4][5][12] "Edge effects," where wells on the perimeter of the plate behave differently due to evaporation, can be minimized by using plates with low-evaporation lids or filling the outer wells with sterile media or water.[4] Sealing plates with breathable films can also help maintain consistent conditions across the plate.[4]
-
Issue 2: Inconsistent IC50 Values for this compound
-
Question: Our calculated IC50 value for this compound changes significantly from one experiment to the next. What could be causing this inconsistency?
-
Answer: Fluctuations in IC50 values often point to variability in experimental conditions or reagent stability.[13][14][15][16]
-
Reagent Stability and Preparation: The stability of this compound stock solutions and other critical reagents is crucial.[17][18][19][20] Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[17] Ensure that all reagents are properly stored and have not expired.[21] Lot-to-lot variability of reagents, especially serum, can also be a significant factor.[6][17]
-
Cell Culture Conditions: Changes in cell culture conditions can alter cellular responses to this compound.[7] Standardize cell density, passage number, and media composition for all experiments.[5][6]
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Assay Protocol: Ensure strict adherence to the assay protocol, including incubation times and temperatures.[3] Minor deviations can lead to significant changes in results.
-
Issue 3: Poor Assay Signal or Low Dynamic Range
-
Question: We are getting a weak signal in our assay, making it difficult to distinguish between treated and untreated cells. How can we improve the assay window?
-
Answer: A low signal-to-noise ratio can be due to suboptimal assay conditions or issues with the detection reagents.
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Cell Seeding Density: The number of cells per well should be optimized to ensure a robust signal.[5] Too few cells will result in a weak signal, while too many can lead to overcrowding and altered cell behavior.[5]
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Reagent and Protocol Optimization: Ensure that all assay reagents are equilibrated to the correct temperature before use.[21] The choice of assay can also impact the dynamic range; for example, some cell viability assays are more sensitive than others.
-
Instrument Settings: Verify that the plate reader is set to the correct wavelength and that the gain settings are optimized for your assay.[5]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding this compound bioassay protocols and best practices.
-
Question: What are the most critical factors to control for minimizing batch-to-batch variability?
-
Answer: The most critical factors include:
-
Consistent Cell Culture Practices: This includes using cells of a consistent passage number, maintaining a standardized seeding density, and using the same lot of media and supplements.[5][6]
-
Stable Reagents: Ensuring the quality and stability of this compound stock solutions and all other critical assay reagents is paramount.[17][18][19]
-
Standardized Assay Protocol: Strict adherence to a well-defined and validated protocol, including precise liquid handling and consistent incubation times, is essential.[3]
-
-
Question: How can we ensure the quality and consistency of our cell stocks?
-
Answer: To maintain high-quality cell stocks, it is recommended to:
-
Authenticate Cell Lines: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.[7]
-
Create a Master Cell Bank: Prepare a large batch of cells at a low passage number to be used as a master cell bank. This ensures that all experiments are performed with cells of a similar passage number.
-
Monitor for Contamination: Routinely test for mycoplasma and other contaminants that can affect cell health and experimental results.[6][7][12]
-
-
Question: What are the best practices for preparing and storing this compound stock solutions?
-
Answer: To ensure the stability and activity of this compound:
-
Use High-Purity Solvent: Dissolve this compound in a high-purity, anhydrous solvent recommended for the compound.
-
Aliquot and Store Properly: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[17] Store at the recommended temperature, protected from light and moisture.
-
Verify Concentration: Periodically verify the concentration of the stock solution, especially for long-term studies.
-
Data Presentation
Table 1: Key Experimental Parameters for this compound Bioassay
| Parameter | Recommended Range | Common Issues | Troubleshooting |
| Cell Seeding Density | 5,000 - 20,000 cells/well (cell line dependent) | Inconsistent cell numbers | Optimize for linear signal response; use a cell counter. |
| This compound Concentration | 0.1 nM - 100 µM (10-point dilution series) | Inaccurate dilutions | Prepare fresh serial dilutions for each experiment. |
| Incubation Time | 24 - 72 hours | Variable cell growth | Keep consistent across all batches. |
| Assay Reagent Volume | 10 - 100 µL (assay dependent) | Pipetting errors | Calibrate pipettes regularly; use reverse pipetting for viscous liquids. |
| Plate Reader Wavelength | Assay specific | Incorrect filter settings | Consult assay protocol for appropriate wavelengths. |
Experimental Protocols
Protocol 1: Cell Seeding for this compound Bioassay
-
Culture cells to approximately 80% confluency.
-
Wash cells with phosphate-buffered saline (PBS) and detach using a minimal volume of trypsin-EDTA.[6]
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Neutralize trypsin with complete growth medium and centrifuge the cell suspension.
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Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter.
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Dilute the cell suspension to the desired seeding density.
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Dispense the cell suspension into a 96-well microplate, ensuring a homogenous mixture is maintained throughout the plating process.
Mandatory Visualization
Caption: General experimental workflow for a this compound cell-based bioassay.
References
- 1. mt.com [mt.com]
- 2. cellgs.com [cellgs.com]
- 3. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thomassci.com [thomassci.com]
- 5. biocompare.com [biocompare.com]
- 6. 10 Tips for Successful Development of Cell Culture Assays | Technology Networks [technologynetworks.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Improving Reproducibility with Automated Liquid Handling | The Scientist [the-scientist.com]
- 9. Automated Liquid Handling | Lab Manager [labmanager.com]
- 10. Enhancing Lab Efficiency with Liquid Handling Automation [formulatrix.com]
- 11. synthace.com [synthace.com]
- 12. gmpplastic.com [gmpplastic.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ligand Binding Assay Critical Reagents and Their Stability: Recommendations and Best Practices from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bioanalysisforum.jp [bioanalysisforum.jp]
- 20. Critical reagent characterization and re-evaluation to ensure long-term stability: two case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bioassaysys.com [bioassaysys.com]
Technical Support Center: NMR Spectroscopy of Norfunalenone-Like Compounds
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during the NMR spectroscopy of Norfunalenone-like compounds and other structurally related bridged bicyclic systems.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for NMR analysis of this compound-like compounds?
A1: Chloroform-d (CDCl₃) is the most common and preferred solvent for routine NMR studies due to its ability to dissolve a wide range of organic compounds.[1] If solubility is an issue, other solvents such as acetone-d₆, benzene-d₆, methanol-d₄, or dimethyl sulfoxide-d₆ (DMSO-d₆) can be tested.[1][2] It is crucial to use the same solvent when comparing spectra for identification purposes, as chemical shifts can be solvent-dependent.[3]
Q2: What is the ideal sample concentration for ¹H and ¹³C NMR experiments?
A2: For a standard ¹H NMR spectrum, a concentration of 2-10 mg of the compound in 0.6-1.0 mL of deuterated solvent is typically recommended.[4] For the less sensitive ¹³C NMR, a higher concentration of 10-50 mg is advisable.[1][4] It is important to avoid overly concentrated solutions, as this can lead to viscosity-induced line broadening and lower spectral resolution.[1][4]
Q3: My ¹H NMR spectrum has severe signal overlap in the aliphatic region. What is the best approach to resolve these signals?
A3: Signal overlap is a common issue with complex, rigid molecules like this compound derivatives.[5][6] The most effective solution is to employ two-dimensional (2D) NMR techniques.[5][7]
-
COSY (Correlation Spectroscopy) helps identify proton-proton (¹H-¹H) coupling networks.[8]
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons, effectively spreading the overlapped proton signals across the wider carbon chemical shift range.[5][9]
Q4: How can I confidently determine the stereochemistry (e.g., endo/exo isomers) of substituents on the bicyclic core?
A4: Determining the relative orientation of substituents in bridged bicyclic molecules is a common challenge.[10] The most powerful technique for this is NOESY (Nuclear Overhauser Effect Spectroscopy) .[10] This 2D experiment detects through-space correlations between protons that are close to each other, typically within 5 Å. Observing a NOE correlation between a substituent's proton and a proton on a specific bridge of the bicyclic system can confirm its stereochemistry.[10] Additionally, analyzing the coupling constants (J-values) and applying the Karplus equation, which relates coupling constants to dihedral angles, can provide crucial stereochemical information.[11]
Troubleshooting Guide
Problem 1: My spectrum has very broad or asymmetrically shaped peaks.
Answer: Peak broadening and poor line shape are typically caused by issues with sample preparation or spectrometer shimming.[2]
-
Poor Shimming: The magnetic field homogeneity needs to be optimized. This is the most common cause. Re-shimming the spectrometer is the first step. Symmetrically broadened lines can result from misadjusted odd-powered Z shims, while asymmetrical lines can be caused by even-powered Z shims.[3]
-
High Concentration/Viscosity: As mentioned in the FAQs, a sample that is too concentrated will be viscous, leading to broader peaks.[1] Try diluting the sample.
-
Insoluble Material: The presence of undissolved particulate matter can severely degrade spectral resolution.[1] Always filter your NMR sample through a pipette plugged with cotton or glass wool before transferring it to the NMR tube.[4][12]
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean and that the sample is free from such contaminants.[12]
Problem 2: I see unexpected peaks that don't belong to my compound.
Answer: Extraneous peaks are almost always from impurities in the sample or the NMR tube itself.
-
Residual Solvents: Common laboratory solvents like acetone, ethyl acetate, dichloromethane, and hexane are frequent contaminants.[2][13] Proper drying of the sample under high vacuum is essential. Some solvents, like ethyl acetate, can be difficult to remove and may require co-evaporation with a more volatile solvent like dichloromethane.[2]
-
Water: Deuterated solvents can absorb atmospheric moisture.[3] Keep solvent bottles tightly capped. A broad peak, especially in CDCl₃, is often water. Adding a drop of D₂O to the sample and re-acquiring the spectrum will cause exchangeable protons (like water or -OH/-NH) to disappear.[2]
-
Silicone Grease: A peak around 0 ppm can often be attributed to silicone grease from glassware joints.[14]
-
Dirty NMR Tubes: Residual compounds or cleaning solvents (like acetone) can remain in improperly cleaned NMR tubes.[2] Ensure tubes are thoroughly washed and dried before use.[12][15]
Problem 3: My compound appears to be degrading in the NMR solvent.
Answer: Some compounds may be unstable or reactive in certain NMR solvents, particularly if the solvent is slightly acidic (like CDCl₃) or if the compound is sensitive to light or air over the course of a long experiment.
-
Solvent Choice: If you suspect degradation, try acquiring a spectrum in a different, more inert solvent like benzene-d₆ or acetone-d₆.[2]
-
Time: Acquire the spectrum as quickly as possible after preparing the sample. For long 2D experiments, monitor the sample's stability by running a quick ¹H spectrum before and after the main experiment.
-
Temperature: Running experiments at a lower temperature may slow down degradation.
-
Compound Purity: Impurities in the sample itself could be acting as catalysts for degradation. Ensure the highest possible purity before analysis.
Quantitative Data Summary
The rigid bicyclo[2.2.2]octenone framework of this compound-like compounds results in characteristic chemical shift ranges. While exact values depend on specific substitution patterns, the following table provides typical ¹H and ¹³C NMR chemical shifts for the core structure.
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| Bridgehead (C1, C4) | 2.5 - 3.5 | 40 - 55 | Highly dependent on substituents. |
| Carbonyl (C2) | - | > 200 | Characteristic ketone/enone chemical shift.[16] |
| Olefinic (C5, C6) | 6.0 - 7.0 | 125 - 150 | Deshielded due to the double bond. |
| Methylene Bridge (C7, C8) | 1.5 - 2.5 | 25 - 40 | Often show complex coupling and potential for overlap. |
Note: These are approximate ranges and can vary significantly based on substitution and solvent effects.
Experimental Protocols
Protocol 1: Standard NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of the purified this compound compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[1][4]
-
Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial.[12]
-
Dissolve: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Filter: Prepare a Pasteur pipette by tightly packing a small amount of clean cotton or glass wool into the narrow tip.[4]
-
Transfer: Using the filter pipette, transfer the solution from the vial into a clean, high-quality 5 mm NMR tube.[1][12] The final solution height in the tube should be at least 4.5 cm.[4]
-
Cap and Label: Cap the NMR tube securely and label it clearly near the top.[1] Do not use paper labels with tape that can come off inside the spectrometer.[15]
-
Clean: Before insertion into the magnet, wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or acetone to remove any dust or fingerprints.[15]
Protocol 2: Structure Elucidation using 1D and 2D NMR
This protocol outlines a typical workflow for confirming the structure of a novel this compound-like compound.
-
Acquire ¹H NMR: Obtain a standard high-resolution 1D proton spectrum. This provides initial information on the number of distinct proton environments and their integrations.
-
Acquire ¹³C and DEPT: Obtain a broadband-decoupled ¹³C spectrum to identify the number of carbon signals. Run DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons.
-
Resolve Overlap with HSQC: If the ¹H spectrum suffers from signal overlap (which is common for these systems), acquire a 2D HSQC spectrum. This will correlate each proton signal to its directly attached carbon, providing definitive assignments for the C-H pairs.
-
Establish Connectivity with COSY/HMBC:
-
Acquire a COSY spectrum to trace the proton-proton coupling networks through the carbon skeleton.
-
Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum to see correlations between protons and carbons that are 2-3 bonds away. This is critical for connecting different spin systems and assigning quaternary carbons.
-
-
Determine Stereochemistry with NOESY: Acquire a NOESY spectrum to identify through-space correlations. This is the key experiment for establishing the relative stereochemistry of substituents on the rigid bicyclic frame.[10]
-
Integrate Data: Combine the information from all 1D and 2D spectra to build a complete and unambiguous structural assignment.
Visualizations
Caption: A troubleshooting flowchart for diagnosing common causes of poor NMR spectral quality.
Caption: Workflow for the complete structure elucidation of this compound-like compounds using NMR.
References
- 1. sites.uclouvain.be [sites.uclouvain.be]
- 2. Troubleshooting [chem.rochester.edu]
- 3. depts.washington.edu [depts.washington.edu]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. qNMR of mixtures: what is the best solution to signal overlap? - [mestrelab.com]
- 6. google.com [google.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 11. Solution to bridged bicyclic molecule NMR challenge - Enamine [enamine.net]
- 12. sites.bu.edu [sites.bu.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. reddit.com [reddit.com]
- 15. as.nyu.edu [as.nyu.edu]
- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
strategies to enhance the sensitivity of Norfunalenone detection
Welcome to the technical support center for Norfunalenone detection. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the sensitivity of this compound detection in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Disclaimer: this compound is a recently identified fungal metabolite of the phenalenone class. As such, validated analytical standards and extensive detection protocols are not yet widely available. The guidance provided here is based on best practices for the analysis of phenalenones, fungal polyketides, and other mycotoxins, which are expected to be applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
This compound is a fungal secondary metabolite belonging to the phenalenone class of polyketides. It has been reported to exhibit weak cytotoxic and antibacterial activities. Sensitive and accurate detection of this compound is crucial for:
-
Pharmacological and toxicological studies: To understand its mechanism of action, dose-response relationships, and potential therapeutic or toxic effects.
-
Drug development: If pursued as a lead compound, sensitive quantification in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies.
-
Fungal biology and metabolomics: To study its biosynthesis, regulation, and role in fungal ecology.
Q2: What are the primary analytical methods for detecting this compound and other phenalenones?
The primary analytical methods for detecting phenalenones, and by extension this compound, are chromatographic techniques coupled with sensitive detectors.
-
High-Performance Liquid Chromatography (HPLC): This is the most common separation technique.
-
With Photodiode Array (PDA) or UV-Vis Detection: Phenalenones possess a chromophore that allows for detection by UV-visible light absorption. However, this method may lack sensitivity for trace-level analysis.
-
With Fluorescence Detection (FLD): Many phenalenone derivatives are naturally fluorescent or can be derivatized to be fluorescent, offering significantly higher sensitivity and selectivity compared to UV-Vis detection.[1][2]
-
Coupled to Mass Spectrometry (MS or MS/MS): HPLC-MS/MS is a powerful technique that provides high sensitivity and selectivity, allowing for both quantification and structural confirmation.[3][4]
-
-
Immunoassays (e.g., ELISA): While not yet developed for this compound, immunoassays are a potential future strategy for high-throughput and sensitive detection, provided specific antibodies can be generated.[3][5]
Q3: How can I enhance the sensitivity of my HPLC-based this compound detection?
Several strategies can be employed to enhance the sensitivity of your HPLC analysis:
-
Optimize Sample Preparation: A clean sample is crucial. Implement a robust extraction and clean-up procedure to remove interfering matrix components.[6][7]
-
Fluorescence Derivatization: If this compound is not sufficiently fluorescent, consider pre-column or post-column derivatization with a fluorescent labeling agent.[8]
-
Use a More Sensitive Detector: Switching from UV-Vis to fluorescence or mass spectrometry detection will significantly improve sensitivity.[4][9]
-
Optimize Chromatographic Conditions: Fine-tune the mobile phase composition, gradient, and column chemistry to achieve better peak shape and resolution, which can improve the signal-to-noise ratio.
-
Increase Injection Volume: If your system allows, a larger injection volume can increase the analyte signal. This must be balanced with potential band broadening.
Troubleshooting Guides
Issue 1: Low or No Signal Detected
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Review your extraction protocol. Ensure the solvent is appropriate for the polarity of this compound. Consider multi-step extractions with different solvents.[7][10] |
| Degradation of Analyte | Phenalenones can be light-sensitive. Protect your samples from light during extraction and storage. Also, consider temperature stability. |
| Sub-optimal Detector Settings | For FLD, ensure you are using the optimal excitation and emission wavelengths. For MS, optimize the ionization source parameters and select the most sensitive precursor-product ion transitions. |
| Concentration Below Limit of Detection (LOD) | Concentrate your sample extract before analysis. Consider a more sensitive analytical technique. |
Issue 2: Poor Peak Shape and Resolution
| Possible Cause | Troubleshooting Step |
| Matrix Effects | Implement a more thorough sample clean-up step, such as solid-phase extraction (SPE). You can also try diluting your sample to reduce matrix suppression or enhancement in LC-MS/MS.[11][12][13][14] |
| Inappropriate HPLC Column | Experiment with different column chemistries (e.g., C18, phenyl-hexyl) and particle sizes. |
| Incorrect Mobile Phase | Adjust the pH and organic modifier concentration of your mobile phase to improve peak shape. |
Issue 3: High Background Noise
| Possible Cause | Troubleshooting Step |
| Contaminated Solvents or Reagents | Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter all solutions before use. |
| Detector Malfunction | Consult your instrument's manual for detector maintenance and cleaning procedures. |
| Co-eluting Interferences | Improve your sample clean-up or adjust your chromatographic method to separate the interfering compounds from your analyte. |
Quantitative Data Summary
While specific quantitative data for this compound is not yet available in the literature, the following table summarizes the performance of HPLC-based methods for other phenalenones and related fungal metabolites to provide an expected range of performance.
| Analyte Class | Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
| Phenanthrenes | HPLC-PDA | Plant Peels | 0.78-0.89 µg/mL | 2.38-2.71 µg/mL | Not Reported |
| Zearalenone | HPLC-FLD | Edible Oil | 10 µg/kg | Not Reported | 83% |
| Flavanols | HPLC-FLD | Cranberry Products | Not Reported | Not Reported | Not Reported |
| Aflatoxins | LC-MS | Food Samples | <50 ppb | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: General Extraction of Phenalenones from Fungal Culture
This protocol is a general guideline and should be optimized for your specific fungal strain and culture conditions.
Materials:
-
Fungal culture (liquid or solid)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (optional)
-
Rotary evaporator
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.22 µm)
Procedure:
-
Harvesting:
-
Liquid Culture: Separate the mycelium from the broth by filtration. The broth can be extracted separately to analyze extracellular metabolites.
-
Solid Culture: Scrape the fungal mycelium from the agar surface.
-
-
Extraction:
-
Homogenize the mycelial mass in a suitable volume of ethyl acetate. For improved extraction of more polar compounds, a mixture of ethyl acetate and methanol can be used.
-
Agitate or sonicate the mixture for 30-60 minutes.
-
Centrifuge the mixture to pellet the fungal debris.
-
Collect the supernatant (the extract).
-
Repeat the extraction process on the pellet 2-3 times and pool the supernatants.
-
-
Concentration:
-
Evaporate the pooled extract to dryness under reduced pressure using a rotary evaporator.
-
-
Reconstitution and Filtration:
-
Reconstitute the dried extract in a small, known volume of your initial mobile phase (e.g., methanol/water).
-
Vortex to dissolve the residue.
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Proceed with HPLC-FLD or HPLC-MS/MS analysis.
-
Protocol 2: HPLC-FLD Method for Phenalenone Derivatives (Conceptual)
This is a hypothetical method based on typical conditions for analyzing fluorescent polyketides.
Instrumentation:
-
HPLC system with a fluorescence detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
Gradient Elution:
| Time (min) | % Solvent B |
| 0 | 20 |
| 20 | 95 |
| 25 | 95 |
| 26 | 20 |
| 30 | 20 |
Flow Rate: 1.0 mL/min Injection Volume: 10 µL Fluorescence Detector Settings:
-
Excitation Wavelength: To be determined based on the spectral properties of this compound (phenalenones typically excite in the UV-A to violet range, e.g., 360-420 nm).
-
Emission Wavelength: To be determined (phenalenone derivatives can fluoresce in the green to red range, e.g., 500-650 nm).[15]
Visualizations
Caption: Workflow for enhancing this compound detection sensitivity.
Caption: Troubleshooting pathway for this compound detection issues.
References
- 1. diposit.ub.edu [diposit.ub.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Development and application of mold antigen-specific enzyme-linked immunosorbent assays (ELISA) to quantify airborne antigen exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 6 Biggest Challenges in Mycotoxin Analysis (& how to overcome them) [food.r-biopharm.com]
- 7. agilent.com [agilent.com]
- 8. sdiarticle4.com [sdiarticle4.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Common Pitfalls in Mycotoxin Testing and How to Avoid Them | Romer Labs - Romer Labs [romerlabs.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. qascf.com [qascf.com]
- 15. A Green-Absorbing, Red-Fluorescent Phenalenone-Based Photosensitizer as a Theranostic Agent for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Norfunalenone: Current Research Landscape
For Researchers, Scientists, and Drug Development Professionals
Overview of Phenylphenalenones
Norfunalenone is a member of the phenylphenalenone class of specialized metabolites. These compounds are known to be produced by plants in the Haemodoraceae family and have been investigated for a range of biological activities. The primary mechanism of action for many phenylphenalenones is linked to their phototoxic properties.
Potential Areas of Application
Based on the activities of related compounds, this compound could potentially be investigated for the following applications, and future research could focus on comparing its efficacy against the indicated standard drugs.
| Biological Activity | Potential Standard Drug for Comparison |
| Antifungal Activity | Fluconazole, Amphotericin B |
| Antibacterial Activity | Ciprofloxacin, Gentamicin |
| Photodynamic Therapy | Aminolevulinic acid (ALA), Verteporfin |
Note: The table above is predictive and based on the general activities of the phenylphenalenone class. Specific experimental data for this compound is required to validate these potential applications and to establish its relative potency.
Experimental Protocols for Future Comparative Assays
Researchers designing studies to compare this compound with a standard drug would utilize established methodologies. The following are generalized protocols for key assays in the potential areas of application.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Fungal Inoculum: A standardized suspension of a fungal strain (e.g., Candida albicans) is prepared to a specific concentration (e.g., 1-5 x 10^6 CFU/mL).
-
Drug Dilution Series: A serial dilution of this compound and the standard drug (e.g., Fluconazole) is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the drug that visibly inhibits fungal growth.
Antibacterial Susceptibility Testing (Broth Microdilution Assay)
This assay determines the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.
-
Preparation of Bacterial Inoculum: A standardized suspension of a bacterial strain (e.g., Staphylococcus aureus) is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL).
-
Drug Dilution Series: A serial dilution of this compound and the standard drug (e.g., Ciprofloxacin) is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the drug that prevents visible bacterial growth.
In Vitro Photodynamic Therapy Assay
This assay evaluates the phototoxic effect of a photosensitizer on cancer cells.
-
Cell Culture: Cancer cells (e.g., HeLa) are seeded in a 96-well plate and allowed to adhere overnight.
-
Photosensitizer Incubation: The cells are incubated with various concentrations of this compound or a standard photosensitizer (e.g., Aminolevulinic acid) for a specific duration.
-
Light Exposure: The cells are exposed to a light source with a specific wavelength and dose of light. A control group is kept in the dark.
-
Cell Viability Assessment: Cell viability is determined using a standard assay such as the MTT assay, 24-48 hours post-irradiation.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the photosensitizer that causes 50% cell death upon light exposure.
Logical Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for a comprehensive comparative study of this compound.
Caption: Workflow for comparing this compound with a standard drug.
Conclusion
At present, a direct, data-driven comparison of this compound with a standard drug in a specific assay cannot be provided due to the absence of such studies in the public domain. The information and protocols presented here are intended to guide future research efforts to elucidate the comparative efficacy of this compound. As new research emerges, this guide will be updated to reflect the latest findings. Researchers are encouraged to conduct head-to-head studies to generate the necessary data for a comprehensive evaluation of this compound's therapeutic potential.
Cross-Validation of Analytical Methods for Furanone Compounds: A Comparative Guide for HPLC-UV and LC-MS/MS Techniques
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of furanone compounds. For the purpose of this illustrative guide, we will consider a hypothetical analyte, "Norfunalenone," as a representative of this chemical class. The cross-validation of analytical methods is crucial when data from different analytical techniques need to be compared or combined, ensuring the reliability and consistency of results across studies.
Comparative Overview of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the analysis of furanone compounds depends on the specific requirements of the study, such as the need for sensitivity, selectivity, and the complexity of the sample matrix.
Table 1: Comparison of Typical Method Validation Parameters for this compound Analysis
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 0.1 - 50 µg/mL | 10 - 300 µg/kg |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.4 - 0.5 µg/mL | 2 ng/mL |
| Accuracy (% Recovery) | 99.7% | 94 - 110% |
| Precision (% RSD) | < 2% | ≤ 10% |
| Specificity | Lower; potential for interference from co-eluting compounds. | Higher; based on mass-to-charge ratio, reducing matrix effects. |
Experimental Protocols
Detailed methodologies are essential for the successful validation and cross-validation of analytical methods. Below are typical protocols for the validation of HPLC-UV and LC-MS/MS methods for the analysis of furanone compounds.
HPLC-UV Method Validation Protocol
A simple, precise, and accurate reverse-phase HPLC method can be developed and validated for the determination of furanone compounds.
1. Chromatographic Conditions:
-
Column: C18 (5 µm, 150 mm length, 4.6 mm inner diameter)[1]
-
Mobile Phase: A mixture of buffer solution (e.g., phosphate buffer pH 5.0), methanol, and acetonitrile (e.g., 30:30:40, v/v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Detection: UV at a suitable wavelength (e.g., 240 nm)[1]
-
Injection Volume: 10 µL[1]
2. Validation Parameters:
-
Linearity: Prepare standard solutions at five concentrations. Plot the peak area against the concentration and determine the correlation coefficient.[1]
-
Accuracy: Studied by spiking the analyte in a placebo matrix at three different concentration levels. The recovery percentage is then calculated.[1]
-
Precision: Assessed by analyzing replicate injections of the standard solution on the same day (intra-day) and on different days (inter-day). The relative standard deviation (%RSD) is calculated.
-
Specificity: The ability of the method to measure the analyte in the presence of other components is checked by analyzing a placebo matrix.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.
LC-MS/MS Method Validation Protocol
LC-MS/MS provides high sensitivity and selectivity, making it suitable for the analysis of analytes in complex biological matrices.[2]
1. Chromatographic and Mass Spectrometric Conditions:
-
Chromatography: A liquid chromatography system is used to separate the analyte from the matrix components.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is often used for quantitative analysis.[2]
-
Ionization: Electrospray ionization (ESI) is a common technique for furanone compounds.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection.
2. Validation Parameters:
-
Linearity: Assessed using matrix-matched calibration curves over a defined concentration range (e.g., 10-300 µg/kg).[2]
-
Accuracy and Precision: Evaluated by analyzing spiked samples at different concentration levels under repeatability and within-laboratory reproducibility conditions.[2] Recoveries are expected to be within a certain range (e.g., 94-110%) with a precision of RSD ≤ 10%.[2]
-
Selectivity: Achieved by monitoring specific precursor-to-product ion transitions.
-
Matrix Effects: Evaluated to ensure that the sample matrix does not interfere with the ionization of the analyte.
-
Stability: The stability of the analyte in the biological matrix is assessed under various storage conditions.
Cross-Validation Workflow
Cross-validation is necessary to ensure that data from two different analytical methods are comparable.[3] This is particularly important when switching methods during a project or when comparing data from different laboratories.
Caption: Cross-validation workflow between HPLC-UV and LC-MS/MS methods.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of furanone compounds like the hypothetical "this compound." HPLC-UV offers simplicity and cost-effectiveness, making it suitable for routine analysis where high sensitivity is not required. In contrast, LC-MS/MS provides superior sensitivity and selectivity, which is essential for analyzing complex samples and for bioanalytical studies. The choice of method should be guided by the specific analytical requirements, and when both methods are used, a thorough cross-validation is mandatory to ensure data integrity and comparability.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. Simultaneous determination of acrylamide and 4-hydroxy-2,5-dimethyl-3(2H)-furanone in baby food by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Target of Norfunalenone Remains Elusive in Scientific Literature
Despite its classification as a bioactive natural product with observed weak cytotoxic and antibacterial properties, the specific molecular target of Norfunalenone has not been identified in publicly available scientific research. This knowledge gap prevents a detailed comparison with alternative compounds and the elucidation of its precise mechanism of action at the molecular level.
Initial investigations into the biological activities of this compound have demonstrated its capacity to inhibit the growth of certain cancer cell lines and bacteria. However, these studies have not progressed to the identification of a specific protein, enzyme, or signaling pathway that this compound directly interacts with to elicit these effects.
A thorough review of scientific databases and literature has failed to uncover any studies employing target identification methodologies, such as affinity chromatography, proteomics-based approaches, or genetic screens, to pinpoint the molecular target of this compound. Furthermore, an initial lead suggesting a connection to research on talauxins by Chaudhary et al. has been found to be erroneous, as this work does not mention this compound.
The broader class of compounds to which this compound belongs, the phenalenones, are known to exhibit a variety of biological effects. Some phenalenones have been shown to act as photosensitizers, generating reactive oxygen species upon light activation, which can lead to non-specific cellular damage. Others have been investigated for their potential to inhibit specific enzymes. However, in the absence of dedicated research on this compound, it is not possible to extrapolate these general characteristics to define its specific molecular target.
The confirmation of a molecular target is a critical step in the drug discovery and development process, enabling a deeper understanding of a compound's mechanism of action and facilitating the design of more potent and selective analogs. At present, the lack of a confirmed molecular target for this compound means that a comprehensive comparison guide with alternative compounds, including detailed experimental protocols and data, cannot be constructed. Further research employing robust target identification strategies is required to uncover the molecular basis of this compound's biological activity.
In Vivo Validation of Norfunalenone's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norfunalenone, a member of the phenylphenalenone class of natural products, presents a promising avenue for therapeutic development, primarily owing to the characteristic phototoxic properties of this compound family. While direct in vivo validation of this compound is currently limited in publicly available literature, this guide provides a comprehensive framework for its preclinical evaluation. By drawing comparisons with established therapeutic agents and outlining detailed experimental protocols, this document serves as a roadmap for researchers seeking to investigate and validate the therapeutic potential of this compound, particularly in the realms of photodynamic therapy (PDT) for cancer and microbial infections.
Introduction to this compound and Phenylphenalenones
Phenylphenalenones are a class of specialized metabolites characterized by a phenalene nucleus with a phenyl group substituent. A key biological activity associated with this class is phototoxicity, where the compound becomes cytotoxic upon activation by light.[1] This property makes them attractive candidates for photodynamic therapy, a treatment modality that utilizes a photosensitizer, light, and oxygen to induce cell death. This compound, as a phenylphenalenone, is hypothesized to share this mechanism of action, suggesting potential applications as an anticancer and antimicrobial agent.
Comparative Analysis of Therapeutic Potential
Given the nascent stage of this compound research, a direct comparison of its in vivo efficacy is not yet possible. Therefore, this guide proposes a comparative framework against established treatments in its likely therapeutic areas: oncology and infectious diseases.
Anticancer Potential: A Photodynamic Therapy Approach
The primary proposed anticancer mechanism for this compound is through photodynamic therapy. Upon activation by a specific wavelength of light, this compound is expected to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis or necrosis of cancer cells.[2]
Table 1: Proposed Comparative Analysis of this compound for Cancer Treatment
| Feature | This compound (Hypothesized) | 5-Aminolevulinic Acid (5-ALA) - PDT Photosensitizer | Doxorubicin - Chemotherapy |
| Mechanism of Action | Photodynamic Therapy (PDT): Light-activated generation of ROS leading to cell death. | Converted to protoporphyrin IX, a photosensitizer that generates ROS upon light activation. | Intercalates DNA, inhibits topoisomerase II, leading to DNA damage and apoptosis. |
| Primary Indication | Localized solid tumors accessible to light delivery. | Glioblastoma, actinic keratosis, basal cell carcinoma. | Various cancers, including breast, lung, and leukemia. |
| Route of Administration | Intravenous or topical, followed by localized light application. | Oral or topical. | Intravenous. |
| Key Efficacy Metric | Tumor growth inhibition, necrosis volume. | Tumor fluorescence, progression-free survival. | Tumor response rate, overall survival. |
| Potential Advantages | High spatial and temporal control, reduced systemic toxicity. | Selective accumulation in tumor cells. | Broad applicability to various cancer types. |
| Potential Disadvantages | Limited to tumors accessible by light, potential for skin photosensitivity. | Skin photosensitivity. | Systemic toxicity (cardiotoxicity, myelosuppression). |
Antimicrobial Potential: Targeting Localized Infections
The phototoxic nature of this compound also suggests its utility as a localized antimicrobial agent. Antimicrobial PDT (aPDT) is an emerging strategy to combat multidrug-resistant pathogens.
Table 2: Proposed Comparative Analysis of this compound for Microbial Infections
| Feature | This compound (Hypothesized) | Methylene Blue - aPDT Photosensitizer | Vancomycin - Antibiotic |
| Mechanism of Action | aPDT: Light-activated ROS generation leading to microbial cell wall and DNA damage. | aPDT: Generates singlet oxygen, damaging bacterial cells. | Inhibits cell wall synthesis in Gram-positive bacteria. |
| Primary Indication | Localized bacterial or fungal infections (e.g., wound infections). | Topical antiseptic, treatment of methemoglobinemia. | Serious infections caused by Gram-positive bacteria (e.g., MRSA). |
| Route of Administration | Topical application followed by localized light exposure. | Topical or intravenous. | Intravenous. |
| Key Efficacy Metric | Reduction in bacterial load (CFU/g tissue), wound healing rate. | Microbial inhibition zone. | Minimum Inhibitory Concentration (MIC). |
| Potential Advantages | Broad-spectrum activity, low potential for resistance development. | Effective against a range of microbes. | Potent against susceptible Gram-positive bacteria. |
| Potential Disadvantages | Requires light delivery, limited to surface or accessible infections. | Can stain tissues. | Ineffective against Gram-negative bacteria, potential for resistance. |
Proposed In Vivo Validation Strategy
To validate the therapeutic potential of this compound, a phased in vivo experimental approach is recommended.
Experimental Workflow for Anticancer Validation
The following workflow outlines a typical preclinical study to evaluate the anticancer efficacy of this compound using a tumor xenograft model.[3][4]
Experimental Workflow for Antimicrobial Validation
For evaluating the antimicrobial potential, a wound infection model is appropriate.[5][6]
Putative Signaling Pathway
The generation of ROS by this compound-mediated PDT is expected to trigger multiple downstream signaling cascades, culminating in cell death. A putative pathway, based on known mechanisms of PDT and cellular responses to oxidative stress, is depicted below.
Detailed Experimental Protocols
In Vivo Anticancer Efficacy in a Murine Xenograft Model
-
Cell Culture: Maintain a human cancer cell line (e.g., A431 for skin cancer, MCF-7 for breast cancer) in appropriate culture medium.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice), 6-8 weeks old.
-
Tumor Inoculation: Subcutaneously inject 1 x 10^6 cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width^2).
-
Randomization: When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Treatment Administration:
-
Administer this compound (dissolved in a suitable vehicle, e.g., DMSO/saline) via intravenous injection at a predetermined dose.
-
After a specified drug-light interval (e.g., 4-24 hours), anesthetize the mice and expose the tumor to a specific wavelength and dose of light from a laser or LED source.
-
-
Efficacy Assessment:
-
Continue to measure tumor volume for a defined period (e.g., 21 days).
-
At the end of the study, euthanize the mice and excise the tumors for histopathological analysis (e.g., H&E staining, TUNEL assay for apoptosis).
-
In a separate cohort, monitor survival.
-
In Vivo Antimicrobial Efficacy in a Murine Wound Infection Model
-
Bacterial Culture: Grow a pathogenic bacterial strain (e.g., Staphylococcus aureus or Pseudomonas aeruginosa) to mid-log phase.
-
Animal Model: Use immunocompetent mice (e.g., C57BL/6), 6-8 weeks old.
-
Wound Creation: Anesthetize the mice and create a full-thickness dermal wound on the dorsum using a biopsy punch.
-
Infection: Inoculate the wound with a suspension of the pathogenic bacteria.
-
Treatment: After 24 hours to allow for infection establishment, topically apply a formulation containing this compound to the wound.
-
Light Application: After a short incubation period, irradiate the wound with light of the appropriate wavelength and dose.
-
Efficacy Assessment:
-
At specified time points post-treatment (e.g., 24, 48, 72 hours), euthanize a subset of mice.
-
Excise the wound tissue, homogenize, and perform serial dilutions for colony-forming unit (CFU) enumeration to determine the bacterial load.
-
Monitor wound closure over time in a separate cohort of animals.
-
Collect wound tissue for histological analysis to assess inflammation and re-epithelialization.
-
Conclusion
This compound holds considerable promise as a novel therapeutic agent, particularly within the framework of photodynamic therapy. The proposed in vivo validation strategies and comparative analyses presented in this guide offer a structured approach for its preclinical development. Through rigorous investigation of its efficacy and mechanism of action in relevant animal models, the full therapeutic potential of this compound can be elucidated, paving the way for potential clinical translation.
References
- 1. Distribution, biosynthesis, and biological activity of phenylphenalenone-type compounds derived from the family of plants, Haemodoraceae - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. portlandpress.com [portlandpress.com]
- 3. In Vivo Models for Studying Interstitial Photodynamic Therapy of Locally Advanced Cancer | Springer Nature Experiments [experiments.springernature.com]
- 4. Photodynamic Therapy of Breast Cancer in Animal Models and Their Potential Use in Clinical Trials—Role of the Photosensitizers: A Review [imrpress.com]
- 5. Drug Discovery of Antimicrobial Photosensitizers Using Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial and antibiofilm photodynamic therapy against vancomycin resistant Staphylococcus aureus (VRSA) induced infection in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Bioactivity of Norfunalenone: A Guide to Reproducibility
An examination of the available scientific literature reveals no data for a compound named "Norfunalenone." Consequently, a direct comparison of its bioactivity data across different laboratories is not feasible at this time.
This guide is intended for researchers, scientists, and drug development professionals interested in the reproducibility of bioactivity data for novel compounds. While the specific subject of "this compound" could not be addressed due to a lack of available information, this document serves as a template and a guide to the best practices for assessing and comparing bioactivity data when it becomes available.
The following sections outline the standard methodologies, data presentation formats, and visual representations that are crucial for a comprehensive and objective comparison of experimental findings.
Data Presentation: A Framework for Comparative Analysis
To ensure clarity and facilitate direct comparison of bioactivity data from various sources, quantitative information should be organized into a structured format. The table below exemplifies how such data for a hypothetical compound could be presented. This structure allows for a quick assessment of key parameters and highlights any potential discrepancies between studies.
Table 1: Hypothetical Bioactivity Data for a Novel Compound
| Parameter | Laboratory A | Laboratory B | Laboratory C |
| Cell Line(s) Used | MCF-7, A549 | MCF-7, HCT116 | A549, HepG2 |
| Assay Type | MTT Assay | CellTiter-Glo | SRB Assay |
| IC₅₀ (µM) in MCF-7 | 15.2 ± 1.8 | 12.5 ± 2.1 | N/A |
| IC₅₀ (µM) in A549 | 28.7 ± 3.5 | N/A | 35.1 ± 4.2 |
| Reported Mechanism | Apoptosis Induction | Cell Cycle Arrest | Not Determined |
| Publication Date | 2023 | 2024 | 2024 |
N/A: Not Applicable or Not Assessed
Experimental Protocols: Ensuring Methodological Transparency
Detailed and transparent experimental protocols are the bedrock of reproducible science. When comparing data across labs, it is imperative to scrutinize the methodologies for any variations that could influence the outcome. Below are examples of key experimental protocols that should be thoroughly documented.
Cell Viability Assays
1. MTT Assay (Used by Laboratory A):
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The compound is dissolved in DMSO and diluted in culture medium to final concentrations ranging from 0.1 to 100 µM. Cells are treated for 48 hours.
-
MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
Data Acquisition: Absorbance is measured at 570 nm using a microplate reader.
2. CellTiter-Glo® Luminescent Cell Viability Assay (Used by Laboratory B):
-
Cell Seeding: Cells are seeded in opaque-walled 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The compound is serially diluted and added to the wells for a 48-hour incubation period.
-
Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.
-
Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
Data Acquisition: Luminescence is recorded using a luminometer after a 10-minute incubation at room temperature.
Visualizing Biological Processes and Workflows
Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows. The use of standardized notations, such as the DOT language for Graphviz, ensures clarity and consistency.
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive compound. Such visualizations are essential for understanding the compound's mechanism of action.
Caption: Hypothetical signaling cascade initiated by a bioactive compound.
Experimental Workflow Diagram
A clear workflow diagram can help in identifying potential sources of variability in experimental setups between different laboratories.
Caption: Standard workflow for in vitro cell viability assessment.
Assessing the Specificity of Norfunalenone's Mechanism of Action: A Comparative Guide
The specificity of a therapeutic agent is a critical determinant of its efficacy and safety. For Norfunalenone, a natural product with preliminary evidence of biological activity, a thorough assessment of its mechanism of action is paramount for any future development. This guide aims to provide a comparative analysis of this compound's specificity, drawing from available experimental data. However, it is important to note that publicly accessible information on this compound is currently limited, restricting a comprehensive evaluation.
Overview of this compound
This compound is a small molecule with the chemical formula C14H10O6 and a molecular weight of 274.23 g/mol (CAS Number: 581786-63-2). It has been reported to be isolated from the fungus Talaromyces stipitatus. Preliminary studies have indicated that this compound exhibits weak biological activity.
Known Biological Activities and Potency
The primary data available on this compound's biological effects are summarized in the table below. This information is based on initial screenings and provides a foundational understanding of its potential therapeutic applications and areas for further investigation.
| Assay Type | Target Organism/Cell Line | Parameter | Value | Reference |
| Cytotoxicity Assay | Murine Myeloma (NS-1) | IC50 | 70 μM | Chaudhary NK, et al. (2020) |
| Antibacterial Assay | Bacillus subtilis | MIC | 100 μg/mL | Chaudhary NK, et al. (2020) |
Table 1: Summary of Quantitative Data on this compound's Biological Activity
The data indicates that this compound possesses weak cytotoxic effects against a cancer cell line and mild antibacterial activity against a Gram-positive bacterium. The relatively high IC50 and MIC values suggest that its potency is not as high as many clinically used agents.
Mechanism of Action: An Unresolved Picture
Currently, the precise mechanism of action for this compound has not been elucidated in publicly available literature. The observed cytotoxic and antibacterial effects could arise from a multitude of molecular interactions, such as:
-
Inhibition of essential enzymes: Many natural products exert their effects by inhibiting enzymes crucial for cell survival or proliferation.
-
Disruption of cell membranes: The compound might interfere with the integrity or function of cellular membranes, leading to cell death.
-
Interference with nucleic acid or protein synthesis: this compound could potentially inhibit DNA replication, transcription, or translation.
-
Induction of oxidative stress: The molecule might generate reactive oxygen species that damage cellular components.
Without a defined molecular target or signaling pathway, assessing the specificity of this compound is challenging.
Experimental Protocols
The following are generalized protocols for the types of experiments that have been cited in relation to this compound's activity.
Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Murine myeloma (NS-1) cells are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or Sorenson's buffer).
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture: Bacillus subtilis is grown in a suitable broth medium.
-
Compound Dilution: A serial dilution of this compound is prepared in the broth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the bacteria.
-
Incubation: The plate is incubated under appropriate conditions for bacterial growth (e.g., 18-24 hours at 37°C).
-
MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.
Visualizing the Path to Specificity Assessment
To understand the specificity of a compound like this compound, a series of experiments are required. The logical workflow for such an investigation is depicted below.
Figure 1. A conceptual workflow for assessing the specificity of a novel compound's mechanism of action.
Comparative Analysis and Future Directions
Due to the lack of data on this compound's mechanism of action, a direct comparison with alternative compounds is not feasible. To advance our understanding of this compound's specificity, the following steps are recommended:
-
Target Identification: The primary molecular target(s) of this compound need to be identified. Techniques such as affinity chromatography, cellular thermal shift assays (CETSA), and proteomic approaches can be employed.
-
Pathway Elucidation: Once a target is identified, the signaling pathway(s) affected by this compound should be investigated.
-
Off-Target Screening: To assess specificity, this compound should be screened against a broad panel of related and unrelated targets (e.g., kinase panels, receptor binding assays).
-
Comparative Studies: The activity and specificity of this compound should be compared with other natural products of the phenalenone class and with existing cytotoxic and antibacterial agents.
comparative study of Norfunalenone's antioxidant capacity
An important aspect of scientific communication is clarity and precision. Currently, there is no publicly available scientific literature or data regarding a compound named "Norfunalenone." This could be due to a number of reasons, including:
-
A novel or very recently discovered compound: The substance may be too new to have published research associated with it.
-
An internal or proprietary name: The name "this compound" might be an internal designation for a compound that has not yet been disclosed in public research.
-
A misspelling or alternative nomenclature: The compound may be known in the scientific community under a different name.
Without any available data on this compound, a comparative study of its antioxidant capacity is not feasible at this time. To proceed with a comprehensive analysis as requested, further clarification on the compound's identity is necessary. This could include:
-
The chemical structure or IUPAC name.
-
Any known alternative names or synonyms.
-
The source from which the name was obtained (e.g., a specific research group, company, or publication).
Once the correct identity of the compound is established and relevant research data is available, a thorough comparative analysis of its antioxidant properties can be conducted. Such an analysis would typically involve the following:
Standard In Vitro Antioxidant Assays
A variety of established assays are used to determine the antioxidant capacity of a compound. These assays measure the ability of the compound to neutralize different types of free radicals and can be broadly categorized based on their mechanism of action:
-
Hydrogen Atom Transfer (HAT) based assays: These assays measure the ability of an antioxidant to donate a hydrogen atom to quench a free radical. A common example is the Oxygen Radical Absorbance Capacity (ORAC) assay .
-
Single Electron Transfer (SET) based assays: These assays measure the ability of an antioxidant to transfer an electron to reduce a free radical. Widely used SET-based assays include:
Cellular Antioxidant Activity (CAA) Assays
While in vitro assays are valuable for initial screening, they do not always reflect the biological activity within a cellular environment. Cellular antioxidant activity assays provide a more biologically relevant measure of an antioxidant's ability to protect cells from oxidative stress. These assays typically involve exposing cultured cells to an oxidizing agent in the presence and absence of the compound being tested and then measuring markers of oxidative damage.
Mechanism of Action: Signaling Pathways
Beyond direct radical scavenging, many antioxidants exert their effects by modulating cellular signaling pathways involved in the endogenous antioxidant defense system. A key pathway is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway .
-
Nrf2-ARE Pathway: Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8] In the presence of oxidative stress or certain activators, Nrf2 dissociates from Keap1 and translocates to the nucleus.[8] In the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription.[8][9] These genes encode for proteins such as:
-
Heme oxygenase-1 (HO-1)
-
NAD(P)H:quinone oxidoreductase 1 (NQO1)
-
Glutathione S-transferases (GSTs)
-
Enzymes involved in glutathione synthesis[8]
-
Activation of the Nrf2 pathway by a compound would indicate an indirect and potentially more sustained antioxidant effect.
Comparative Data Presentation
To facilitate a clear comparison, the antioxidant capacity of the compound would be presented alongside well-established antioxidant compounds such as:
-
Trolox: A water-soluble analog of vitamin E, commonly used as a standard in antioxidant assays.[5][10]
-
Ascorbic Acid (Vitamin C): A potent water-soluble antioxidant.
-
Quercetin: A well-studied flavonoid with strong antioxidant properties.
-
Gallic Acid: A phenolic acid known for its antioxidant activity.[11]
The data would be summarized in tables, presenting key quantitative parameters such as:
-
IC₅₀ or EC₅₀ values: The concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower value indicates higher antioxidant activity.[12][13]
-
TEAC values: The concentration of a Trolox solution that has the equivalent antioxidant capacity to a 1 mM solution of the substance under investigation.[5]
-
ORAC values: Expressed as micromoles of Trolox equivalents per gram or mole of the sample.
Experimental Protocols and Visualizations
Detailed methodologies for each assay would be provided to ensure reproducibility. Furthermore, diagrams illustrating the experimental workflows and the signaling pathways involved would be created using Graphviz to provide a clear visual representation of the scientific concepts.
For instance, a diagram of the Nrf2-ARE signaling pathway would visually depict the activation of Nrf2 and its subsequent role in upregulating antioxidant gene expression.
Caption: The Nrf2-ARE signaling pathway for antioxidant gene expression.
References
- 1. mdpi.com [mdpi.com]
- 2. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of antioxidant activity and total phenol in different varieties of Lantana camara leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Natural antioxidants that act against Alzheimer’s disease through modulation of the NRF2 pathway: a focus on their molecular mechanisms of action [frontiersin.org]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Comparison of Antioxidants: The Limited Correlation between Various Assays of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparative study on the antioxidant activity of methanolic extracts from different parts of Morus alba L. (Moraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling of Norfunalenone for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of Norfunalenone is paramount to ensure laboratory safety and maintain experimental integrity. This document provides immediate, essential safety protocols, operational guidelines, and disposal plans based on available data for the phenalenone class of compounds, to which this compound belongs.
Personal Protective Equipment (PPE)
Given the potential for biological activity, a comprehensive approach to personal protection is required.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use and dispose of them after handling the compound. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Body Protection | Laboratory coat | A fully buttoned lab coat is mandatory to protect skin and clothing from contamination. |
| Respiratory Protection | Fume hood or approved respirator | Handling of solid this compound should be performed in a certified chemical fume hood to avoid inhalation of dust particles. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used. |
Operational Plan: Safe Handling and Storage
Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents.[3]
Preparation of Solutions:
-
All weighing and solution preparation activities must be conducted within a chemical fume hood.
-
Use dedicated, clearly labeled equipment (spatulas, weigh boats, glassware) for handling this compound.
-
Avoid generating dust. If working with a powder, handle it carefully to minimize aerosolization.
Experimental Use:
-
Clearly demarcate the work area where this compound is being used.
-
Ensure that an eyewash station and safety shower are readily accessible.[3]
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
Below is a workflow diagram for the safe handling of this compound.
Caption: Figure 1. A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Solutions Containing this compound | Collect in a designated, sealed hazardous waste container. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, vials) | Dispose of in a designated, puncture-resistant hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a sealed bag and dispose of as hazardous chemical waste. |
All waste must be disposed of through an approved hazardous waste management program.
Emergency Procedures
Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For solid spills, gently cover with an absorbent material to avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent.
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about the compound.
Biological Activity and Potential Mechanism of Action
This compound has been reported to exhibit weak cytotoxic activity against a mouse myeloma cell line.[1] While the specific mechanism of action for this compound is not well-defined, related phenalenone and polyphenol compounds have been shown to induce cytotoxicity through apoptosis (programmed cell death) and cell cycle arrest.[4][5][6] A potential signaling pathway for this cytotoxic activity is illustrated below.
Caption: Figure 2. A representative signaling pathway illustrating a potential mechanism of this compound's cytotoxic activity.
By adhering to these safety and handling guidelines, researchers can minimize risks and create a secure environment for the advancement of scientific discovery.
References
- 1. Advances in Fungal Phenaloenones—Natural Metabolites with Great Promise: Biosynthesis, Bioactivities, and an In Silico Evaluation of Their Potential as Human Glucose Transporter 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.com [fishersci.com]
- 4. Mechanism underlying cytotoxicity of thialysine, lysine analog, toward human acute leukemia Jurkat T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Current Understanding of Flavonoids in Cancer Therapy and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
